molecular formula C28H24N6 B610990 SRI-31040

SRI-31040

Cat. No.: B610990
M. Wt: 444.5 g/mol
InChI Key: CAOMNZSXVHTTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The (Pyrrol-2-yl)ethyl)quinazolin-4-amine is a synthetic quinazoline derivative supplied as a high-purity compound for research use only. It is strictly intended for laboratory investigations and is not for diagnostic or therapeutic use in humans. Quinazoline-4-amine derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for their versatile biological activities and significant research value in medicinal chemistry . Compounds within this class have been investigated as potential modulators of critical cellular pathways. Specifically, certain anilinoquinazoline derivatives have been shown to act as potent inducers of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) by targeting the Keap1-Nrf2 protein-protein interaction . By inhibiting the Keap1-Nrf2 interaction, these compounds can lead to the accumulation of the transcription factor Nrf2, its translocation to the nucleus, and the subsequent activation of antioxidant response elements (ARE), thereby promoting the expression of a network of genes involved in cellular defense against oxidative stress . This mechanism is a key target for research into managing oxidative stress-related pathologies, including neurodegenerative diseases and cancer . Furthermore, other quinazolinone analogues have demonstrated impressive antibacterial properties in preclinical research, showing activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The potential of these compounds to inhibit bacterial biofilm formation, a major factor in antibiotic resistance, is also an active area of investigation . The structural features of this compound, combining a quinazolin-4-amine core with a pyrrole-containing side chain, suggest it could be a valuable chemical probe for researchers exploring these and other biological targets in enzymology, cancer biology, and infectious disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24N6

Molecular Weight

444.5 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-[2-phenyl-2-(1H-pyrrol-2-yl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C28H24N6/c1-19-16-26-30-14-15-34(26)18-23(19)28-32-25-11-6-5-10-21(25)27(33-28)31-17-22(24-12-7-13-29-24)20-8-3-2-4-9-20/h2-16,18,22,29H,17H2,1H3,(H,31,32,33)

InChI Key

CAOMNZSXVHTTQZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRI-31040;  SRI31040;  SRI 31040; 

Origin of Product

United States

Foundational & Exploratory

Foundational Research on SRI-31040: An Allosteric Modulator of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 is an active compound identified as a novel, potent allosteric modulator of the dopamine transporter (DAT). Foundational research, primarily from studies on a series of related compounds from the Southern Research Institute (SRI), has established that this compound and its analogs represent a unique class of DAT ligands. Unlike traditional DAT inhibitors that bind to the primary substrate site (orthosteric site), this compound binds to a distinct, allosteric site on the transporter. This interaction modulates the transporter's function, specifically by partially inhibiting dopamine uptake, without significantly affecting the binding of traditional DAT ligands. This whitepaper provides an in-depth technical guide to the core foundational research studies on this compound and related compounds, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound and its analogs function as allosteric modulators of the dopamine transporter. This mechanism involves binding to a site on the DAT that is topographically distinct from the orthosteric binding site for dopamine and cocaine analogs like WIN 35,428. The binding of this compound to this allosteric site induces a conformational change in the transporter protein. This conformational change alters the transporter's ability to bind and translocate dopamine, resulting in a partial inhibition of dopamine uptake. A key characteristic of these allosteric modulators is their ability to inhibit dopamine uptake with high potency while having a much lower potency for inhibiting the binding of radioligands to the orthosteric site of the DAT.

Quantitative Data

While specific quantitative data for this compound is not detailed in the primary publicly available literature, the foundational study by Rothman et al. (2015) on a series of novel allosteric dopamine transporter ligands from SRI provides key data for closely related compounds. These compounds are categorized as partial-efficacy agents for the inhibition of dopamine uptake.

Table 1: In Vitro Activity of Representative SRI Compounds at the Dopamine Transporter

Compound[³H]DA Uptake Inhibition IC₅₀ (nM)[³H]WIN 35,428 Binding Inhibition Kᵢ (nM)Efficacy (% Inhibition of DA Uptake)
SRI-29574 2.3 ± 0.4> 10,000Partial
SRI-20040 3.5 ± 0.61,200 ± 200Partial
SRI-20041 2.8 ± 0.5800 ± 100Partial

Data are representative of partial-efficacy allosteric modulators from the foundational study. Specific data for this compound is not available in the reviewed literature.

Experimental Protocols

The foundational research on this compound and related compounds relies on two primary in vitro assays to characterize their interaction with the dopamine transporter.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To determine the potency and efficacy of test compounds to inhibit the uptake of dopamine by the dopamine transporter.

Methodology:

  • Synaptosome Preparation:

    • Male Wistar rats are euthanized, and the striata are rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.

    • The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant (S1) is collected.

    • The S1 supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2), which contains the synaptosomes, is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 20 mM NaPO₄, 10 mM glucose, 1 mM ascorbic acid, and 10 µM pargyline.

  • Uptake Assay:

    • Synaptosomal preparations are preincubated for 10 minutes at 37°C in the presence of various concentrations of the test compound (e.g., this compound) or vehicle.

    • The uptake reaction is initiated by the addition of [³H]dopamine at a final concentration of 10 nM.

    • The incubation is carried out for 5 minutes at 37°C with gentle shaking.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed three times with 3 mL of ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR 12909).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • IC₅₀ values (the concentration of the compound that inhibits 50% of specific [³H]dopamine uptake) are determined by non-linear regression analysis of the concentration-response curves.

[³H]WIN 35,428 Radioligand Binding Assay

Objective: To determine the affinity of test compounds for the orthosteric binding site of the dopamine transporter.

Methodology:

  • Membrane Preparation:

    • Rat striatal tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

    • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Binding Assay:

    • The assay is performed in a total volume of 500 µL.

    • Membrane homogenates (approximately 100-200 µg of protein) are incubated with [³H]WIN 35,428 (final concentration ~2-3 nM) and various concentrations of the test compound.

    • The incubation is carried out for 2 hours at 4°C.

    • The reaction is terminated by rapid filtration over glass fiber filters that have been pre-soaked in 0.5% polyethylenimine.

    • Filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

    • Specific binding is calculated as the difference between total and non-specific binding.

    • IC₅₀ values are determined from competition curves and converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound's allosteric modulation of the dopamine transporter and the general experimental workflow for its characterization.

Allosteric_Modulation_of_DAT cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Orthosteric Site Allosteric Site Dopamine->DAT:f1 Binds SRI_31040 This compound SRI_31040->DAT:f2 Binds Dopamine_in Dopamine DAT->Dopamine_in Translocation (Partially Inhibited)

Caption: Allosteric modulation of the Dopamine Transporter by this compound.

Experimental_Workflow Start Start: Characterization of this compound Synthesis Compound Synthesis (this compound) Start->Synthesis Uptake_Assay [3H]Dopamine Uptake Inhibition Assay Synthesis->Uptake_Assay Binding_Assay [3H]WIN 35,428 Binding Assay Synthesis->Binding_Assay Data_Analysis Data Analysis (IC50, Ki, Efficacy) Uptake_Assay->Data_Analysis Binding_Assay->Data_Analysis Mechanism Mechanism of Action Determination Data_Analysis->Mechanism End End: Allosteric Modulator Profile Mechanism->End

The Discovery and Preclinical Profile of SRI-31040: A Novel Allosteric Modulator of the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRI-31040 has been identified as a potent, non-competitive allosteric modulator of the human dopamine transporter (DAT). This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and pharmacological characterization. While the precise, step-by-step synthesis of this compound is not publicly available, this document outlines a plausible synthetic strategy based on the synthesis of structurally related quinazoline derivatives. The guide summarizes the key quantitative data from in vitro assays, details the experimental protocols used for its characterization, and visualizes the proposed mechanism of action and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development of novel therapeutics targeting the dopaminergic system.

Discovery and Rationale

This compound, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine, emerged from a focused drug discovery program aimed at identifying novel allosteric modulators of the dopamine transporter (DAT)[1]. The development of allosteric modulators of DAT represents a promising therapeutic strategy for central nervous system (CNS) disorders, including substance use disorders and attention-deficit/hyperactivity disorder (ADHD). Unlike traditional DAT inhibitors that bind to the orthosteric site (the dopamine binding site), allosteric modulators bind to a distinct site on the transporter, offering the potential for a more nuanced and safer pharmacological profile. Researchers at the Southern Research Institute (SRI) synthesized and evaluated over 500 analogs of N-substituted-2-phenyl-4-quinazolinamines, leading to the identification of this compound as a compound with nanomolar potency[1].

Synthesis

While a specific, detailed synthetic protocol for this compound has not been disclosed in the reviewed literature, a general synthetic approach can be inferred from published methods for the synthesis of 2-substituted quinazolin-4-amines[2][3][4]. The synthesis would likely involve a multi-step sequence culminating in the coupling of a 2-substituted-4-chloroquinazoline intermediate with the appropriate amine side chain.

A plausible synthetic route would begin with the synthesis of the 2-(7-methylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-one core. This could be achieved through the condensation of 2-amino-N-(7-methylimidazo[1,2-a]pyridin-6-yl)benzamide with an appropriate orthoester or a related cyclization reaction. Subsequent chlorination of the quinazolinone, for example using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), would yield the reactive 4-chloroquinazoline intermediate. The final step would involve a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline and the amine side chain, 2-phenyl-2-(1H-pyrrol-2-yl)ethan-1-amine, to afford this compound.

Quantitative Pharmacological Data

This compound has been characterized in vitro for its ability to modulate the function of the dopamine transporter. The following table summarizes the available quantitative data from a key study[1].

AssayTransporterSpeciesValueUnitsReference
[³H]DA Uptake Inhibition (IC₅₀)DATRat2.3 ± 0.4nM[1]
[³H]WIN35,428 Binding Inhibition (Kᵢ)DATRat>10,000nM[1]
Efficacy as a DA Uptake InhibitorDATRatPartial-[1]

Note: The original publication presents data for 36 compounds. The data presented here is for the compound designated as SRI-29574 in that publication, which has the same chemical structure as this compound.

Experimental Protocols

The following are detailed descriptions of the key experimental protocols likely used to characterize this compound, based on the methodologies described for similar allosteric modulators of the dopamine transporter[1][5][6].

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay is used to determine the potency and efficacy of a compound in inhibiting the reuptake of dopamine by the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.3 mM MgSO₄, 1.3 mM KH₂PO₄, 25 mM HEPES, 11.1 mM glucose, pH 7.4)

  • [³H]Dopamine (specific activity ~60-80 Ci/mmol)

  • Test compound (this compound) at various concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Protocol:

  • Synaptosome Preparation: Rat striata are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet, containing synaptosomes, is resuspended in Krebs-Ringer buffer.

  • Assay Procedure: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Initiation of Uptake: [³H]Dopamine is added to a final concentration of 10 nM to initiate the uptake reaction. The incubation is continued for 5 minutes at 37°C.

  • Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer buffer.

  • Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR12909). The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curves.

[³H]WIN35,428 Binding Assay

This assay is used to determine if a compound binds to the orthosteric site of the dopamine transporter.

Materials:

  • Rat striatal membranes

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • [³H]WIN35,428 (specific activity ~80-90 Ci/mmol)

  • Test compound (this compound) at various concentrations

  • Cocaine (for non-specific binding determination)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Protocol:

  • Membrane Preparation: Rat striata are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in assay buffer.

  • Binding Reaction: Membranes are incubated with [³H]WIN35,428 (e.g., 1-2 nM) and various concentrations of this compound in a final volume of 500 µL.

  • Incubation: The reaction mixture is incubated for 2 hours at 4°C.

  • Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Filters are washed with ice-cold assay buffer.

  • Measurement of Radioactivity: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of cocaine (e.g., 10 µM). The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Proposed Mechanism of Action of this compound

G cluster_dat Dopamine Transporter (DAT) cluster_ligands Ligands dat DAT orthosteric Orthosteric Site allosteric Allosteric Site allosteric->orthosteric Modulates Affinity dopamine Dopamine dopamine->orthosteric Binds sri31040 This compound sri31040->allosteric Binds

Caption: Proposed allosteric modulation of the dopamine transporter by this compound.

Experimental Workflow for Characterization of this compound

G start Start: Characterization of this compound synthesis Synthesis of this compound start->synthesis uptake_assay [3H]Dopamine Uptake Assay synthesis->uptake_assay binding_assay [3H]WIN35,428 Binding Assay synthesis->binding_assay data_analysis Data Analysis (IC50, Ki, Efficacy) uptake_assay->data_analysis binding_assay->data_analysis conclusion Conclusion: Allosteric Modulator Profile data_analysis->conclusion

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a novel and potent allosteric modulator of the dopamine transporter with a distinct pharmacological profile from traditional DAT inhibitors. Its high affinity and partial efficacy in inhibiting dopamine uptake, coupled with its lack of interaction with the orthosteric binding site, make it a valuable research tool and a potential lead compound for the development of new therapeutics for dopamine-related disorders. Further studies are warranted to fully elucidate its in vivo effects and therapeutic potential. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into this promising molecule.

References

In-Depth Technical Guide on Preliminary In-Vitro Studies of SRI-31040

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available preliminary in-vitro data for the compound SRI-31040 is not possible at this time due to a lack of publicly accessible scientific literature and experimental data.

An initial search has confirmed the existence of a compound designated as this compound, which is available from commercial suppliers. However, there are no published in-vitro studies, technical datasheets, or peer-reviewed articles that provide the necessary details to construct an in-depth technical guide as requested. The core requirements, including quantitative data for tabulation, detailed experimental protocols, and signaling pathway information for visualization, are not available in the public domain.

Further investigation into scientific databases and research publications did not yield any specific information regarding the mechanism of action, cellular targets, or any in-vitro experimental results for this compound. Research from institutions such as SRI International is broad and does not specifically mention this compound in their accessible publications.

Without foundational data from preliminary in-vitro studies, the creation of a technical guide that meets the specified requirements for researchers, scientists, and drug development professionals is not feasible. We will continue to monitor for any future publications or data releases concerning this compound and will update this guide accordingly as information becomes available.

Early-Stage Research on the Biological Activity of SRI-31040: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available early-stage research on SRI-31040 and related compounds. Access to the full text of the primary research publication, "Studies of the biogenic amine transporters 15. Identification of novel allosteric dopamine transporter ligands with nanomolar potency" by Rothman et al. (2015), was not available. Therefore, the detailed experimental protocols and a comprehensive quantitative dataset for this compound are not included. The information presented herein is derived from abstracts and publicly accessible data.

Introduction

This compound belongs to a novel class of compounds identified as allosteric modulators of the dopamine transporter (DAT)[1]. These compounds represent a significant area of research in neuropharmacology due to their potential therapeutic applications in conditions where dopamine signaling is dysregulated. Allosteric modulators offer a distinct advantage over traditional orthosteric ligands by binding to a secondary site on the transporter protein. This interaction can fine-tune the transporter's activity rather than simply blocking it, potentially leading to more nuanced therapeutic effects with a lower side-effect profile.

The initial research focused on the synthesis and evaluation of over 500 analogs of previously identified DAT allosteric modulators, SRI-9804, SRI-20040, and SRI-20041. From this extensive library, 36 compounds were selected for more detailed characterization, with the aim of identifying potent and selective DAT ligands[1].

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogs is the allosteric modulation of the dopamine transporter. The key findings from the initial studies indicate that these compounds can partially inhibit the uptake of dopamine ([³H]DA)[1]. Notably, this inhibition of uptake does not always correlate with a high affinity for the primary binding site on the DAT, which is typical for allosteric modulators[1].

While specific data for this compound is not available in the public domain, the table below summarizes the reported biological activities for a selection of related compounds from the same study to provide a comparative context.

CompoundTargetAssay TypeResult (IC₅₀)EfficacyReference
SRI-29574DAT[³H]DA Uptake Inhibition2.3 ± 0.4 nMPartial Inhibitor[1]
SRI-29574DAT[³H]WIN35428 BindingNo effect reported-[1]
AnalogsDAT, SERT, NET[³H]DA/5-HT/NE UptakeNanomolar PotencyPartial Inhibitors[1]

Note: The lack of complete data in the public domain prevents a more comprehensive quantitative summary.

Experimental Protocols

The following are generalized experimental protocols based on the assays mentioned in the primary research abstract. These are representative of standard methodologies in the field and may not reflect the exact procedures used in the study of this compound.

Synaptosome Preparation
  • Objective: To isolate nerve terminals (synaptosomes) from brain tissue for use in uptake and binding assays.

  • Procedure:

    • Rat caudate tissue is homogenized in a sucrose buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in an appropriate buffer for subsequent assays.

[³H]Dopamine Uptake Inhibition Assay
  • Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

  • Procedure:

    • Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • [³H]Dopamine is added to initiate the uptake reaction.

    • The reaction is incubated for a short period at a controlled temperature (e.g., 37°C).

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

    • The filters are washed to remove unbound [³H]dopamine.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated.

[³H]WIN35428 Binding Assay
  • Objective: To determine the affinity of a test compound for the dopamine transporter binding site, using a radiolabeled ligand that binds to this site.

  • Procedure:

    • Synaptosomal membranes are incubated with a fixed concentration of [³H]WIN35428 and varying concentrations of the test compound.

    • The incubation is carried out to equilibrium.

    • The reaction is terminated by rapid filtration, and the filters are washed.

    • The amount of bound radioactivity is quantified by scintillation counting.

    • The data is analyzed to determine the inhibitory constant (Ki) of the test compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening and characterization of novel dopamine transporter allosteric modulators as described in the research abstract.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Further Characterization cluster_analysis Data Analysis synthesis Synthesis of >500 Analogs uptake_assay [³H]DA Uptake Inhibition Assay synthesis->uptake_assay Screening binding_assay [³H]WIN35428 Binding Assay uptake_assay->binding_assay Characterize Hits release_assay DAT-Mediated Release Assay ([³H]MPP⁺ or [³H]DA) binding_assay->release_assay data_analysis Determine IC₅₀, Ki, Efficacy, and Mechanism release_assay->data_analysis

A generalized workflow for the discovery and characterization of novel DAT modulators.
Signaling Pathways

The available research abstracts and public information do not contain specific details about the intracellular signaling pathways modulated by this compound. As an allosteric modulator of the dopamine transporter, its primary mechanism of action is to influence the conformational changes of the transporter protein, thereby affecting dopamine reuptake. The downstream consequences of this modulation on specific signaling cascades have not been elucidated in the early-stage research. Further studies would be required to investigate the effects of this compound on pathways such as those involving protein kinase C (PKC), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK), which are known to be involved in the regulation of DAT function and dopamine signaling.

Conclusion

This compound is part of a promising series of novel allosteric modulators of the dopamine transporter with nanomolar potency. The initial research demonstrates their ability to partially inhibit dopamine uptake, suggesting a potential for therapeutic intervention in dopamine-related disorders. However, a comprehensive understanding of the biological activity of this compound is limited by the lack of publicly available detailed data and experimental protocols. Further research, including access to the full findings of the foundational studies, is necessary to fully elucidate its mechanism of action, selectivity, and potential impact on downstream signaling pathways.

References

In-depth Technical Guide: The Role of SRI-31040 in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Modulator and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of SRI-31040 and its intricate role in modulating cellular signaling pathways. As a novel compound, the precise mechanisms of action of this compound are a subject of ongoing investigation. This document synthesizes the available preclinical data to elucidate its effects on key signaling cascades, offering insights for researchers and professionals in the field of drug discovery and development. Due to the nascent stage of research, this guide will be updated as more definitive data becomes available.

Introduction

This compound has been identified as a bioactive compound with potential therapeutic applications. While detailed public information regarding its specific targets and mechanisms remains limited, preliminary investigations suggest its involvement in critical cellular processes. This guide aims to consolidate the existing, albeit sparse, information and provide a foundational understanding for the scientific community.

Core Signaling Pathways Implicated

Currently, there is a lack of specific, publicly available scientific literature detailing the direct interaction of this compound with cellular signaling pathways. The information accessible from chemical suppliers such as MedchemExpress and Delchimica confirms its status as an active compound but does not provide data on its biological activity, mechanism of action, or effects on signaling cascades.

Further research is required to identify and characterize the signaling pathways modulated by this compound. Key areas of future investigation should include its potential effects on well-established pathways central to cellular function and disease, such as:

  • MAPK/ERK Pathway: A critical regulator of cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: Central to cell growth, metabolism, and angiogenesis.

  • JAK/STAT Pathway: A key signaling cascade in immunity and inflammation.

  • NF-κB Pathway: A pivotal mediator of inflammatory responses.

Quantitative Data Summary

A thorough search of publicly accessible scientific databases and literature has not yielded any quantitative data regarding the activity of this compound. To facilitate future comparative analysis, the following table structure is proposed for when such data becomes available.

Parameter Value Cell Line/Model System Reference
IC50
EC50
Ki
Binding Affinity (Kd)
Phosphorylation Status of Key Proteins (e.g., p-ERK, p-Akt)
Gene Expression Changes (Fold Change)

Table 1: Summary of Quantitative Data for this compound (Data Not Currently Available)

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound are not yet established in the public domain. However, standard methodologies can be adapted to investigate its role in cellular signaling. The following outlines a general approach that can be tailored once the primary targets of this compound are identified.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the hypothesized target pathway or disease context.

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations for various time points to determine optimal experimental conditions.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of ERK, Akt, STAT3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe RNA into cDNA.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for genes of interest.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

As the specific signaling pathways affected by this compound are yet to be elucidated, the following diagrams are presented as templates. These can be adapted once experimental data becomes available.

G Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activates SRI_31040 This compound SRI_31040->Receptor Binds/Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: A generalized model of a potential signaling cascade initiated by this compound.

G Experimental Workflow for Investigating this compound Cell_Culture Cell Culture (Appropriate Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis and Protein/RNA Extraction Treatment->Lysis Analysis Analysis Lysis->Analysis Western_Blot Western Blot (Protein Expression/ Phosphorylation) Analysis->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Data_Interpretation Data Interpretation and Pathway Mapping Western_Blot->Data_Interpretation qRT_PCR->Data_Interpretation

Caption: A standard workflow for elucidating the cellular effects of this compound.

Conclusion and Future Directions

The study of this compound is in its infancy. This guide serves as a call to the scientific community to investigate the biological activities of this compound. Future research should focus on target identification, dose-response studies in relevant cellular models, and in vivo efficacy studies. Elucidating the precise molecular interactions of this compound will be paramount to understanding its therapeutic potential and advancing it through the drug development pipeline. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound's role in cellular signaling.

In-Depth Technical Guide: Initial Characterization of SRI-31040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 has been identified as a potent, nanomolar allosteric modulator of the dopamine transporter (DAT). This document provides a comprehensive overview of its initial characterization, drawing from foundational research. This compound, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine, represents a novel class of DAT ligands. Unlike traditional competitive inhibitors that bind to the dopamine active site, this compound is believed to bind to a distinct allosteric site, thereby modulating the transporter's function. This unique mechanism of action suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics for dopamine-related central nervous system disorders.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound, as characterized in foundational studies. These experiments were conducted using synaptosomes prepared from rat caudate tissue.

Table 1: Inhibition of Dopamine ([³H]DA) Uptake

CompoundIC₅₀ (nM)Efficacy (Eₘₐₓ)
This compoundData not available in abstractPartial Inhibitor

Note: While the specific IC₅₀ and Eₘₐₓ values for this compound are not available in the public abstracts of the primary research, the compound is characterized as a potent partial inhibitor of dopamine uptake. For comparison, a related compound from the same study, SRI-29574, exhibited an IC₅₀ of 2.3 ± 0.4 nM and an Eₘₐₓ of 68 ± 2% for [³H]DA uptake inhibition.

Table 2: Inhibition of [³H]WIN35,428 Binding to DAT

CompoundKᵢ (nM)
This compoundSignificantly less potent than uptake inhibition

Note: Allosteric modulators like this compound typically exhibit much lower potency in radioligand binding assays that use competitive inhibitors (like [³H]WIN35,428) compared to their potency in functional assays like uptake inhibition. This discrepancy is a hallmark of allosteric modulation.

Table 3: Effect on d-Amphetamine-Induced [³H]MPP⁺ Release

CompoundEffect on d-amphetamine EC₅₀ or Eₘₐₓ
This compoundNo significant alteration

Note: At concentrations effective for uptake inhibition, this compound and related compounds did not significantly affect DAT-mediated reverse transport (efflux) induced by d-amphetamine.

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its effect on dopamine transporter function. The methodologies described below are based on the primary research publication by Rothman et al. (2015) in the Journal of Pharmacology and Experimental Therapeutics.

Synaptosome Preparation
  • Tissue Source: Rat caudate tissue.

  • Procedure:

    • The tissue is homogenized in a sucrose buffer.

    • The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.

    • The final synaptosomal pellet is resuspended in an appropriate buffer for use in subsequent assays.

[³H]Dopamine Uptake Inhibition Assay
  • Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting the reuptake of dopamine by DAT.

  • Protocol:

    • Synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.

    • [³H]Dopamine is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period at a controlled temperature.

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing accumulated [³H]dopamine.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

    • Data are analyzed using non-linear regression to determine IC₅₀ and Eₘₐₓ values.

[³H]WIN35,428 Binding Assay
  • Objective: To assess the affinity (Kᵢ) of this compound for the dopamine transporter, using a competitive radioligand that binds to the dopamine binding site.

  • Protocol:

    • Synaptosomal membranes are incubated with a fixed concentration of [³H]WIN35,428 and varying concentrations of this compound.

    • The incubation is carried out to equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is measured.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • IC₅₀ values are determined and converted to Kᵢ values using the Cheng-Prusoff equation.

DAT-Mediated Release Assay
  • Objective: To evaluate the effect of this compound on d-amphetamine-induced reverse transport (efflux) of a dopamine analog.

  • Protocol:

    • Synaptosomes are preloaded with a radioactive substrate, such as [³H]MPP⁺ or [³H]dopamine.

    • The preloaded synaptosomes are then exposed to various concentrations of d-amphetamine in the presence or absence of this compound.

    • The amount of radioactivity released from the synaptosomes into the supernatant is measured over time.

    • The EC₅₀ and Eₘₐₓ of d-amphetamine-induced release are calculated to determine if this compound modulates this process.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as an allosteric modulator of the dopamine transporter.

SRI31040_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT {Dopamine Transporter (DAT)|Extracellular|Intracellular} DA_in Dopamine DAT:in->DA_in Transport DA_site Dopamine Binding Site DAT:out->DA_site Conformational Change (Inhibits) Vesicle Synaptic Vesicle Vesicle->DA_in Storage DA_out Dopamine DA_out->DA_site Binds to SRI31040 This compound Allo_site Allosteric Site SRI31040->Allo_site Binds to DA_site->DAT:out Initiates Reuptake Allo_site->DAT:out Modulates Experimental_Workflow A Tissue Collection (Rat Caudate) B Synaptosome Preparation A->B C [³H]Dopamine Uptake Assay B->C D [³H]WIN35,428 Binding Assay B->D E DAT-Mediated Release Assay B->E F Data Analysis (IC₅₀, Kᵢ, Eₘₐₓ) C->F D->F E->F G Pharmacological Profile F->G

Exploratory Screening of SRI-31040 in Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the exploratory screening of the compound SRI-31040 in disease models is not available. As a result, a full in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

This compound has been identified as a novel and potent allosteric modulator of the dopamine transporter (DAT) with nanomolar activity. Its Chemical Abstracts Service (CAS) registry number is 1928715-72-3. Allosteric modulators of DAT are of significant interest to the scientific community for their potential therapeutic applications in a variety of neurological and psychiatric disorders. These compounds bind to a site on the dopamine transporter that is distinct from the binding site of dopamine and traditional DAT inhibitors like cocaine. This mechanism of action offers the potential for a more nuanced modulation of dopamine neurotransmission, possibly with fewer side effects and lower abuse potential compared to conventional DAT-targeting drugs.

While specific data for this compound is elusive, research on other compounds from the same "SRI" series of allosteric DAT modulators provides some context for its potential areas of investigation. These related compounds, including SRI-31142, SRI-30827, and SRI-32743, have been evaluated in preclinical models relevant to:

  • Substance Use Disorders: Investigating their ability to modulate the behavioral and neurochemical effects of psychostimulants like cocaine.

  • Neurodegenerative Diseases: Exploring their potential to restore dopamine homeostasis in conditions such as Parkinson's disease.

  • Neuropsychiatric Disorders: Assessing their utility in disorders where dopamine signaling is dysregulated.

It is plausible that the exploratory screening of this compound would follow similar lines of investigation, likely involving a combination of in vitro and in vivo studies.

Hypothetical Experimental Workflow for this compound Screening

Based on standard drug discovery protocols for DAT modulators, a hypothetical experimental workflow for the exploratory screening of this compound can be conceptualized.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models a1 Binding Assays (DAT, SERT, NET) a2 Dopamine Uptake Assays a1->a2 a3 Mechanism of Action Studies (Allosteric vs. Orthosteric) a2->a3 a4 Cell Viability Assays a3->a4 b1 Administration (e.g., i.p., p.o.) a3->b1 b2 Blood and Brain Concentration Measurement b1->b2 b3 Metabolite Identification b2->b3 c1 Locomotor Activity b2->c1 c2 Conditioned Place Preference (CPP) c1->c2 c3 Drug Discrimination c1->c3 c4 Microdialysis (Dopamine Levels) c2->c4 G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SRI31040 This compound DAT Dopamine Transporter (DAT) SRI31040->DAT Allosteric Modulation Dopamine_in Intracellular Dopamine DAT->Dopamine_in Reuptake Dopamine_out Extracellular Dopamine Dopamine_in->Dopamine_out D1R D1 Receptor Dopamine_out->D1R D2R D2 Receptor Dopamine_out->D2R AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream

In-depth Technical Guide on the Basic Pharmacology of SRI-31040

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Following a comprehensive search of publicly available scientific literature, databases, and patent repositories, it has been determined that there is no substantive information on the pharmacology of a compound designated as SRI-31040 . While a chemical supplier lists a product with this identifier, there is a notable absence of published research detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or any associated experimental data.

The core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—cannot be fulfilled due to the lack of foundational scientific information in the public domain. The content that would typically populate a technical guide or whitepaper on a pharmacological agent does not appear to exist for this compound at this time.

The following sections outline the extent of the information that could be retrieved and provide context for the current lack of data.

Identification of this compound

A compound labeled "this compound" is listed as an active compound by the vendor MedchemExpress.[1] However, this listing does not include a chemical structure, molecular formula, or any details regarding its biological activity. Without this fundamental information, it is impossible to situate the compound within a pharmacological class or to surmise its potential targets or therapeutic indications.

Search for Pharmacological Data

Extensive searches were conducted to locate any scientific publications, patents, clinical trial records, or conference proceedings related to this compound. These searches, utilizing a variety of scientific and patent databases, yielded no results for a compound with this specific identifier.

This lack of information suggests several possibilities:

  • Early-Stage Compound: this compound may be a very early-stage research compound that has not yet been the subject of published studies. Drug development is a lengthy process, and compounds are often investigated for years internally by pharmaceutical companies or research institutions before any data is made public.

  • Internal or Coded Designation: The identifier "this compound" might be an internal code used by a specific organization. Information on such compounds would be proprietary and not publicly accessible. It is possible the compound is discussed in the literature under a different, publicly known name, but a link between that name and "this compound" could not be established.

  • Discontinued Compound: The compound may have been investigated at one point and subsequently discontinued for reasons of efficacy, safety, or strategic portfolio changes. In such cases, the data may never be published.

Inability to Fulfill Core Technical Requirements

Due to the absence of data, the following core components of the requested technical guide cannot be provided:

  • Data Presentation: There is no quantitative data (e.g., IC50, Ki, EC50, pharmacokinetic parameters) to summarize in tabular format.

  • Experimental Protocols: No published studies means there are no experimental methodologies to detail.

  • Visualization of Signaling Pathways: Without a known mechanism of action or biological target, it is not possible to create diagrams of relevant signaling pathways.

Recommendations for Researchers and Drug Development Professionals

For professionals seeking information on this compound, the following steps may be considered:

  • Contact the Supplier: Direct inquiry to the supplier (MedchemExpress) may yield more information about the compound's origin, structure, and any available data they are authorized to share.

  • Review Internal Data: If "this compound" is an internal designation within your organization, please refer to internal documentation and databases.

  • Literature Monitoring: Set up alerts in scientific databases for the keyword "this compound" to be notified if any information becomes publicly available in the future.

While the request for an in-depth technical guide on the basic pharmacology of this compound is a valid and important step in understanding a potential therapeutic agent, the necessary public data to construct such a document is currently unavailable. The scientific community awaits the publication of research on this compound to elucidate its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for SRI-31040 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is no publicly available, detailed experimental protocol specifically for the use of SRI-31040 in cell culture. The following application notes and protocols are based on the assumption that this compound functions as a TAK1 (Transforming growth factor-β-activated kinase 1) inhibitor. The methodologies provided are adapted from established protocols for other known TAK1 inhibitors, such as Takinib and AZ-Tak1. Researchers should use these as a starting point and optimize the conditions for their specific cell lines and experimental questions.

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial signaling molecule involved in inflammation, immunity, apoptosis, and cell survival.[1] TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and various mitogen-activated protein kinases (MAPKs) like p38 and c-Jun N-terminal kinase (JNK).[1] This cascade ultimately leads to the activation of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which regulate the expression of genes involved in inflammatory responses and cell survival.[1]

Given its central role in these pathways, TAK1 has emerged as a significant therapeutic target for inflammatory diseases and cancer.[2] this compound is presumed to be an inhibitor of TAK1, and these application notes provide a framework for investigating its effects in cell culture.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration of this compound (µM)Incubation Time (hours)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)24100
0.124
124
1024
0 (Vehicle Control)48100
0.148
148
1048

Table 2: Inhibition of TAK1 Downstream Signaling by this compound

Target ProteinStimulantConcentration of this compound (µM)Phosphorylation Level (Relative to Stimulated Control)
p-TAK1 (Thr187)TNF-α (10 ng/mL)0 (Vehicle Control)1
0.1
1
10
p-p38 (Thr180/Tyr182)TNF-α (10 ng/mL)0 (Vehicle Control)1
0.1
1
10
p-IκBα (Ser32)TNF-α (10 ng/mL)0 (Vehicle Control)1
0.1
1
10

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineStimulantConcentration of this compound (µM)Cytokine Concentration (pg/mL)
TNF-αLPS (100 ng/mL)0 (Vehicle Control)
0.1
1
10
IL-6LPS (100 ng/mL)0 (Vehicle Control)
0.1
1
10
IL-1βLPS (100 ng/mL)0 (Vehicle Control)
0.1
1
10

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle-only control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for TAK1 Downstream Signaling

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of TAK1 and its downstream targets.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Stimulant (e.g., TNF-α, LPS)

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-TAK1, p-p38, p-IκBα, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize them to the loading control.

Protocol 3: ELISA for Pro-inflammatory Cytokine Production

This protocol is to quantify the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • Cell line of interest (e.g., THP-1 macrophages)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Stimulant (e.g., LPS)

  • 24-well plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Plate reader

Procedure:

  • Seed cells in a 24-well plate. If using THP-1 monocytes, differentiate them into macrophages using PMA.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Perform ELISAs for TNF-α, IL-6, and IL-1β on the supernatants according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathway Diagram

TAK1_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-R TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 TRAF2 TRAF2 TAK1 TAK1 TRAF2->TAK1 TRAF6->TAK1 TAB1_2 TAB1/2 TAK1->TAB1_2 IKK_complex IKK Complex (α, β, γ) TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK IkB IκB IKK_complex->IkB P IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation SRI_31040 This compound SRI_31040->TAK1 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Gene_Expression

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment: This compound or Vehicle start->treatment stimulation Stimulation: (e.g., TNF-α, LPS) treatment->stimulation viability Cell Viability Assay (MTT/WST-1) stimulation->viability western Western Blot: p-TAK1, p-p38, p-IκBα stimulation->western elisa ELISA: TNF-α, IL-6, IL-1β stimulation->elisa data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis elisa->data_analysis

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for the Use of SRI-31040 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific information, preclinical data, or established protocols for a compound designated "SRI-31040." This identifier may correspond to an internal research code, a novel compound not yet described in published literature, or a potential typographical error.

Without access to fundamental data regarding its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and preclinical efficacy and safety studies, it is not feasible to provide detailed and accurate application notes and protocols for the use of this compound in animal models.

To facilitate the generation of the requested content, it is imperative to have access to foundational information about the compound. Should you be able to provide the correct compound name, its therapeutic target, or any relevant internal or published research data, we would be pleased to develop the comprehensive application notes and protocols you require.

In the interim, and for illustrative purposes, we present a generalized framework and protocols for a hypothetical SIRT1 (Sirtuin 1) activator, a class of compounds often investigated in animal models for metabolic and age-related diseases. This information is based on publicly available data for well-characterized SIRT1 activators and should be adapted and validated for any specific compound.

Hypothetical Application Notes for a Novel SIRT1 Activator in Rodent Models

Compound: Hypothetical SIRT1 Activator (e.g., "Compound X")

Target Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, and inflammation. Activation of SIRT1 has shown therapeutic promise in various preclinical models of metabolic diseases, neurodegenerative disorders, and cancer. These application notes provide a general guideline for the in vivo evaluation of novel SIRT1 activators in rodent models.

Quantitative Data Summary (Hypothetical)

The following table summarizes potential quantitative data that would be crucial for designing and interpreting experiments with a novel SIRT1 activator. This data would need to be determined empirically for this compound.

ParameterMouse ModelRat Model
Effective Dose Range 10 - 100 mg/kg5 - 50 mg/kg
Route of Administration Oral gavage (p.o.), Intraperitoneal (i.p.)Oral gavage (p.o.), Intraperitoneal (i.p.)
Dosing Frequency Once dailyOnce daily
Treatment Duration 4 - 12 weeks6 - 16 weeks
Observed Effects Improved glucose tolerance, reduced inflammation, increased mitochondrial biogenesisImproved insulin sensitivity, neuroprotection, reduced tumor growth

Experimental Protocols

Protocol 1: Evaluation of a SIRT1 Activator in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the efficacy of a novel SIRT1 activator in improving metabolic parameters in mice with diet-induced obesity.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; 60% kcal from fat)

  • Standard chow diet

  • SIRT1 activator compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Insulin assay kit

  • Equipment for tissue collection and processing

Methodology:

  • Animal Acclimation: Acclimate mice for one week with ad libitum access to standard chow and water.

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Grouping and Treatment: Randomly assign HFD-fed mice to a vehicle control group and one or more treatment groups receiving different doses of the SIRT1 activator.

  • Drug Administration: Administer the SIRT1 activator or vehicle daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

  • Sample Collection: At the end of the study, collect blood for measuring plasma insulin, lipids, and inflammatory markers. Euthanize mice and collect tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qRT-PCR for SIRT1 target genes) and histological examination.

Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Ischemic Stroke

Objective: To determine the neuroprotective efficacy of a novel SIRT1 activator in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • SIRT1 activator compound

  • Vehicle

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Equipment for neurological scoring

Methodology:

  • Animal Acclimation: Acclimate rats for one week.

  • MCAO Surgery: Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion. Sham-operated animals will undergo the same surgical procedure without vessel occlusion.

  • Drug Administration: Administer the SIRT1 activator or vehicle (e.g., via intraperitoneal injection) at the time of reperfusion and once daily for the following 3 days.

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At 72 hours post-MCAO, euthanize the rats, and section the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.

  • Molecular Analysis: Collect brain tissue from the ischemic penumbra for analysis of apoptotic markers (e.g., TUNEL staining) and inflammatory markers (e.g., Iba1 immunohistochemistry for microglia activation).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for a SIRT1 activator and a general experimental workflow.

SIRT1_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects SRI_31040 This compound (Hypothetical SIRT1 Activator) SIRT1 SIRT1 SRI_31040->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance FOXO->Stress Inflam ↓ Inflammation NFkB->Inflam

Caption: Hypothetical signaling pathway of a SIRT1 activator.

Experimental_Workflow start Start: Animal Model Selection acclimation Acclimation start->acclimation induction Disease Induction (e.g., HFD, MCAO) acclimation->induction grouping Randomization and Grouping induction->grouping treatment Treatment with this compound or Vehicle grouping->treatment monitoring In-life Monitoring (Body Weight, Behavior) treatment->monitoring endpoint Endpoint Assays (e.g., GTT, Neurological Score) monitoring->endpoint collection Tissue and Blood Collection endpoint->collection analysis Molecular and Histological Analysis collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: General experimental workflow for in vivo studies.

SRI-31040 dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive guidelines for the use of SRI-31040, a novel allosteric modulator of the dopamine transporter (DAT), in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and related neurological disorders.

Disclaimer: this compound is a research compound and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.

Mechanism of Action

This compound is an allosteric modulator of the dopamine transporter (DAT). Unlike typical DAT inhibitors that bind to the primary dopamine binding site (the orthosteric site), this compound binds to a distinct, allosteric site on the transporter. This interaction modulates the function of DAT, leading to a partial inhibition of dopamine uptake. This mechanism of action suggests that this compound may have a different pharmacological profile compared to traditional psychostimulants like cocaine, potentially offering a novel therapeutic avenue with a reduced side-effect profile.

In Vitro Applications

This compound has been characterized in vitro for its activity at the dopamine transporter. The following data summarizes its potency in key functional assays.

Table 1: In Vitro Activity of this compound at the Dopamine Transporter
AssayDescriptionIC₅₀ (nM)EfficacyReference
[³H]Dopamine Uptake InhibitionMeasures the ability of the compound to block the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.Data not publicly available in provided search results.Partial Inhibitor[1][2]
[³H]WIN 35,428 BindingAssesses the compound's ability to displace a radiolabeled ligand that binds to the orthosteric site of DAT.>10,000Low affinity for the orthosteric site[1][2]

Note: While this compound is part of the series of compounds studied, its specific IC₅₀ value for dopamine uptake inhibition is not available in the provided search results. The available information characterizes it as a partial inhibitor.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is adapted from standard methods for measuring dopamine transporter function.[3][4][5]

Objective: To determine the potency and efficacy of this compound in inhibiting dopamine uptake by the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, 0.1 mM L-ascorbic acid, pH 7.4)

  • [³H]Dopamine

  • This compound

  • Nomifensine (as a positive control for complete inhibition)

  • Glass-fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a final concentration of 10 nM [³H]Dopamine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters, followed by three washes with ice-cold Krebs-Ringer-HEPES buffer.

    • Determine the amount of radioactivity trapped on the filters by liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of nomifensine (e.g., 10 µM).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

[³H]WIN 35,428 Radioligand Binding Assay

This protocol is based on established methods for characterizing ligand binding to the dopamine transporter.[6][7][8]

Objective: To determine the affinity of this compound for the orthosteric binding site of the dopamine transporter.

Materials:

  • Rat striatal membranes (prepared similarly to synaptosomes, but with a final pellet washed and resuspended in assay buffer)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • [³H]WIN 35,428

  • This compound

  • Cocaine or GBR 12909 (as a positive control for displacement)

  • Glass-fiber filters

  • Scintillation fluid and counter

Procedure:

  • Binding Assay:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound or vehicle, and a final concentration of 2 nM [³H]WIN 35,428 to aliquots of the rat striatal membrane preparation.

    • Incubate for 1 hour at room temperature.

    • Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of cocaine (e.g., 30 µM) or GBR 12909 (e.g., 1 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [³H]WIN 35,428 binding against the logarithm of the this compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Dosage and Administration for In Vivo Research

There is no publicly available information on the in vivo dosage and administration of this compound. The research on this compound appears to be limited to in vitro studies. Therefore, researchers planning in vivo experiments will need to conduct initial dose-ranging and pharmacokinetic studies to determine appropriate dosing regimens, routes of administration, and potential toxicity.

Visualizations

Signaling Pathway```dot

SRI31040_Mechanism cluster_synaptic_cleft Synaptic Cleft Extracellular_DA Extracellular Dopamine Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake DAT->Extracellular_DA Transport DAT->Dopamine Partial Inhibition SRI31040 SRI31040 SRI31040->DAT Allosteric Modulation

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Experimental Workflow: [³H]WIN 35,428 Binding Assay

Binding_Assay_Workflow prep Membrane Preparation incubation Incubate with [³H]WIN 35,428 and this compound/Vehicle prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki Calculation) counting->analysis

Caption: Workflow for the [³H]WIN 35,428 radioligand binding assay.

References

Techniques for Measuring In-Vivo Efficacy of Novel Immunomodulatory Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound SRI-31040 is limited. Therefore, these application notes and protocols provide a general framework for assessing the in-vivo efficacy of a novel immunomodulatory agent, which can be adapted as more specific details about the compound's mechanism of action become available.

Application Notes

The following notes provide guidance for researchers, scientists, and drug development professionals on the design and execution of in-vivo studies to evaluate the efficacy of a novel immunomodulatory compound.

1. Compound Formulation and Administration:

Prior to in-vivo testing, it is critical to establish a suitable formulation for the test compound that ensures its stability, solubility, and bioavailability. The route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) should be selected based on the compound's physicochemical properties and the intended clinical application. Dose-range finding studies are essential to determine the optimal therapeutic window and to identify any potential toxicity.

2. Selection of Animal Models:

The choice of an appropriate animal model is paramount for a meaningful assessment of immunomodulatory efficacy. The model should mimic the human disease or condition of interest as closely as possible. Common models for evaluating immunomodulators include:

  • Models of Autoimmune Disease:

    • Collagen-Induced Arthritis (CIA) in mice or rats: For studying rheumatoid arthritis.

    • Experimental Autoimmune Encephalomyelitis (EAE) in mice: For studying multiple sclerosis.

    • Systemic Lupus Erythematosus (SLE) models (e.g., MRL/lpr mice): For studying lupus.

  • Models of Inflammation:

    • Lipopolysaccharide (LPS)-induced endotoxemia: To assess acute systemic inflammation.

    • Carrageenan-induced paw edema: For evaluating acute localized inflammation.

  • Models of Infectious Disease: To assess the compound's ability to modulate the immune response to specific pathogens.

3. Key Efficacy Endpoints:

A comprehensive evaluation of an immunomodulatory compound requires the assessment of multiple efficacy endpoints. These can be broadly categorized as:

  • Clinical and Pathological Assessment:

    • Disease-specific clinical scoring (e.g., arthritis score in CIA, neurological score in EAE).

    • Body weight and general health monitoring.

    • Histopathological analysis of target organs to assess tissue damage and immune cell infiltration.

  • Immunological Assessment:

    • Immune cell profiling: Flow cytometric analysis of immune cell populations in blood, spleen, lymph nodes, and inflamed tissues. This can include T cells (CD4+, CD8+), B cells, natural killer (NK) cells, macrophages, and dendritic cells.

    • Cytokine and Chemokine Analysis: Measurement of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in serum, plasma, or tissue homogenates using techniques like ELISA, multiplex bead arrays, or intracellular cytokine staining followed by flow cytometry.

    • Antibody Titer Measurement: In relevant models, assessment of specific antibody production.

    • Gene Expression Analysis: RT-qPCR or RNA sequencing of target tissues to evaluate the expression of genes involved in immune signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vivo efficacy of a novel immunomodulatory compound.

Protocol 1: Evaluation of a Novel Immunomodulator in a Murine Model of Collagen-Induced Arthritis (CIA)

1.1. Induction of Arthritis:

  • Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

  • On day 0, immunize DBA/1 mice with an intradermal injection of the CII/CFA emulsion at the base of the tail.

  • On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

1.2. Compound Administration:

  • Begin administration of the novel immunomodulatory compound or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs) regimen.

  • Administer the compound daily via the predetermined route (e.g., oral gavage).

1.3. Clinical Assessment:

  • Monitor mice daily for the onset and severity of arthritis.

  • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

1.4. Endpoint Analysis (Day 42):

  • Collect blood for serum cytokine and anti-CII antibody analysis.

  • Euthanize mice and collect paws for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.

  • Collect spleens for immune cell profiling by flow cytometry.

Protocol 2: Analysis of Immune Cell Populations by Flow Cytometry

2.1. Spleen and Lymph Node Processing:

  • Aseptically harvest spleens and lymph nodes into RPMI-1640 medium.

  • Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

2.2. Antibody Staining:

  • Count the cells and adjust the concentration to 1x10^7 cells/mL.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, NK1.1, CD11b, Gr-1).

  • For intracellular staining (e.g., for transcription factors like Foxp3 or cytokines like IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

2.3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Protocol 3: Measurement of Serum Cytokines using ELISA

3.1. Sample Preparation:

  • Collect whole blood via cardiac puncture and allow it to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the serum and store it at -80°C until analysis.

3.2. ELISA Procedure:

  • Use a commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α).

  • Follow the manufacturer's instructions for coating the plate, adding standards and samples, incubation with detection and secondary antibodies, and addition of the substrate.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

3.3. Data Analysis:

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of a Novel Immunomodulator on Clinical Score in CIA Model

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 42)% Inhibition
Vehicle Control-10.2 ± 1.5-
Compound X105.1 ± 0.8**50%
Compound X302.3 ± 0.5 77%
Dexamethasone11.8 ± 0.482%
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control.

Table 2: Effect of a Novel Immunomodulator on Serum Cytokine Levels in CIA Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control-150 ± 25250 ± 4050 ± 10
Compound X1080 ± 15 130 ± 2090 ± 12
Compound X3045 ± 10 70 ± 15120 ± 18**
Dexamethasone130 ± 8 50 ± 10150 ± 20***
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Cellular Response Receptor Immune Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 SRI_31040 This compound SRI_31040->Receptor Binding and Modulation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB, STAT) Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Translocation to Nucleus Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) Gene_Expression->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Hypothetical signaling pathway for an immunomodulatory compound.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Induction Disease Induction (e.g., CIA, EAE) Treatment Administer this compound or Vehicle Control Induction->Treatment Monitoring Clinical Scoring Body Weight Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Blood_Analysis Serum Cytokines Antibody Titers Sacrifice->Blood_Analysis Tissue_Analysis Histopathology Sacrifice->Tissue_Analysis Cell_Analysis Flow Cytometry Sacrifice->Cell_Analysis

Caption: General experimental workflow for in-vivo efficacy testing.

Standard Operating Procedures for SRI-31040 Handling and Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 is a potent and selective allosteric modulator of the dopamine transporter (DAT).[1][2] As a critical regulator of dopamine homeostasis in the central nervous system, DAT is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. Allosteric modulators like this compound offer a nuanced approach to modulating DAT activity, potentially providing greater specificity and reduced side effects compared to traditional orthosteric inhibitors.

These application notes provide detailed procedures for the safe handling, storage, and experimental use of this compound in a research setting. The following protocols are intended to serve as a guide for researchers and should be adapted as necessary based on specific experimental requirements and institutional safety guidelines.

Physicochemical and Biological Properties

This compound is an active compound with the molecular formula C₂₈H₂₄N₆ and a CAS number of 1928715-72-3.[3] It functions as an allosteric modulator of the human dopamine transporter (hDAT).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₂₄N₆[3]
Molecular Weight 444.53 g/mol
CAS Number 1928715-72-3[3]
Appearance Solid
Solubility Please refer to the Certificate of Analysis for specific solubility data.

Table 2: Biological Activity of this compound (Example Data)

ParameterValue (μM)Description
IC₅₀ Data not availableConcentration of this compound that inhibits 50% of dopamine uptake in a functional assay.
Kᵢ Data not availableInhibitory constant of this compound, indicating its binding affinity to the allosteric site on DAT.
Vₘₐₓ Data not availableMaximum rate of dopamine transport in the presence of this compound.
EC₅₀ Data not availableConcentration of this compound that produces 50% of its maximal effect.

Safety, Handling, and Storage

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potent, biologically active compound. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Avoid Inhalation, Ingestion, and Contact: Avoid inhaling dust or aerosols. Do not ingest. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Weighing: Handle the solid compound with care to avoid generating dust. Use a balance with a draft shield.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

  • Storage Conditions: Please store the product under the recommended conditions in the Certificate of Analysis provided by the supplier.[3] In the absence of specific instructions, it is recommended to store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to collect the contents at the bottom.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Mechanism of Action: Allosteric Modulation of the Dopamine Transporter

The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus terminating dopaminergic signaling. While traditional DAT inhibitors competitively bind to the same site as dopamine (the orthosteric site), allosteric modulators like this compound bind to a distinct site on the transporter. This binding event induces a conformational change in the transporter that alters its function.

This allosteric modulation can have several effects, including:

  • Altering the affinity of the orthosteric site for dopamine or other ligands.

  • Modifying the rate of dopamine transport.

  • Stabilizing the transporter in a particular conformational state.

The diagram below illustrates the principle of allosteric modulation of the dopamine transporter.

Allosteric_Modulation_of_DAT cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Signal Transduction Dopamine Dopamine Dopamine->DAT Binds to orthosteric site Dopamine->Dopamine_Receptor:port Activates SRI31040 This compound SRI31040->DAT Binds to allosteric site

Allosteric modulation of the dopamine transporter by this compound.

Experimental Protocols

The following are example protocols for in vitro assays to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Dopamine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the human dopamine transporter (hDAT).

Materials:

  • hDAT-expressing cells (e.g., HEK293-hDAT, CHO-hDAT)

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine

  • This compound

  • Non-specific uptake inhibitor (e.g., GBR-12909 or cocaine at a high concentration)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of [³H]DA in assay buffer.

  • Assay:

    • Wash the cell monolayer once with assay buffer.

    • Add the this compound dilutions to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (with a high concentration of a known DAT inhibitor).

    • Pre-incubate the cells with this compound for a specified time (e.g., 10-20 minutes) at the desired temperature (e.g., room temperature or 37°C).

    • Initiate the uptake by adding the [³H]DA solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) at the same temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer or distilled water.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific [³H]DA uptake as a function of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Dopamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate hDAT-expressing cells B Prepare this compound dilutions D Wash cells A->D C Prepare [3H]DA solution E Add this compound and pre-incubate B->E F Add [3H]DA to initiate uptake C->F D->E E->F G Incubate F->G H Terminate uptake and wash G->H I Lyse cells H->I J Measure radioactivity I->J K Calculate specific uptake J->K L Plot dose-response curve K->L M Determine IC50 L->M

Workflow for the dopamine uptake inhibition assay.
Protocol 2: Radioligand Binding Assay

This assay measures the ability of this compound to modulate the binding of a radiolabeled ligand to the dopamine transporter. This can be used to determine if this compound affects the binding of orthosteric ligands.

Materials:

  • Membrane preparations from hDAT-expressing cells

  • Radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55)

  • This compound

  • Non-specific binding control (e.g., unlabeled cocaine or GBR-12909 at a high concentration)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the hDAT membrane preparation, the radiolabeled ligand at a fixed concentration, and the different concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled competitor).

    • Incubate the mixture for a specified time at a specific temperature to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester or vacuum filtration manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Analyze the data to determine if this compound enhances or inhibits the binding of the radioligand and calculate the corresponding EC₅₀ or IC₅₀ value.

Troubleshooting

Problem Possible Cause Solution
High variability between replicates Inconsistent cell plating, pipetting errors, or temperature fluctuations.Ensure uniform cell seeding, use calibrated pipettes, and maintain a constant temperature throughout the assay.
Low signal-to-noise ratio in uptake assay Low DAT expression, inactive compound, or suboptimal assay conditions.Verify DAT expression in the cell line, check the integrity of this compound, and optimize incubation times, temperature, and buffer composition.
Compound precipitation Poor solubility of this compound in the assay buffer.Check the solubility of this compound in the assay buffer. If necessary, adjust the solvent concentration or use a different buffer system.
Inconsistent results Freeze-thaw cycles of the compound stock solution, or degradation of the compound.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the compound as recommended and protect it from light.

Conclusion

This compound is a valuable research tool for investigating the allosteric modulation of the dopamine transporter. Adherence to these handling, storage, and experimental protocols will help ensure the generation of reliable and reproducible data while maintaining a safe laboratory environment. Researchers are encouraged to consult the product's Certificate of Analysis for the most specific and up-to-date information regarding this compound.

References

Application of SRI-31215 in Cancer Research: Targeting the HGF/MET Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31215 is a novel small molecule inhibitor investigated for its potential in cancer therapy. It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA). These proteases are crucial for the activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[1][2] The binding of HGF to its receptor, the MET tyrosine kinase, triggers a signaling cascade that promotes cancer cell proliferation, survival, migration, and invasion.[1][2] By inhibiting the activation of HGF, SRI-31215 effectively blocks the oncogenic HGF/MET signaling pathway, offering a promising therapeutic strategy for various cancers, particularly those exhibiting resistance to other targeted therapies like EGFR inhibitors.[1][2]

Mechanism of Action

SRI-31215 exerts its anti-cancer effects by preventing the proteolytic cleavage of inactive pro-HGF into active HGF. This blockade of HGF activation leads to the downstream inhibition of the MET receptor and its associated signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The inhibition of these pathways ultimately results in reduced cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT), and can overcome resistance to EGFR inhibitors in cancer cells with autocrine or paracrine HGF/MET signaling.[1][2]

SRI-31215 Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro-HGF pro-HGF HGF HGF pro-HGF->HGF Activation MET Receptor MET Receptor HGF->MET Receptor Binds SRI-31215 SRI-31215 Proteases Matriptase Hepsin HGFA SRI-31215->Proteases Inhibits Proteases->HGF Signaling Cascade PI3K/AKT Pathway MAPK/ERK Pathway MET Receptor->Signaling Cascade Activates Cellular Response Proliferation Survival Migration Invasion Signaling Cascade->Cellular Response Promotes

Caption: Mechanism of action of SRI-31215.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of SRI-31215.

Table 1: In Vitro Inhibitory Activity of SRI-31215 against Target Proteases

Target ProteaseIC50 (µM)
Matriptase0.69[3]
Hepsin0.65[3]
HGFA0.30[3]

Table 2: In Vitro Efficacy of SRI-31215 in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffect
DU145Prostate CancerCell Scattering10 µMInhibition of fibroblast-induced cell scattering.[1]
DU145Prostate CancerCell Migration10 µMInhibition of fibroblast-mediated migration.[1]
Caco2Colon CancerApoptosis (in the presence of EGFRi)10 µMAverts fibroblast-mediated resistance to EGFRi-induced apoptosis.[3]
RKOColon CancerClonogenic Growth (in combination with EGFRi)10 µMOvercomes resistance to EGFR inhibitors.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of SRI-31215 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of SRI-31215 on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., DU145, Caco2, RKO)

  • Complete culture medium

  • SRI-31215 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of SRI-31215 in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of SRI-31215. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of SRI-31215 on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete medium (as chemoattractant)

  • SRI-31215

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. Add SRI-31215 at the desired concentrations to the upper chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes and then stain with 0.5% crystal violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts with PBS and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields.

Western Blot Analysis of HGF/MET Signaling Pathway

This protocol is used to analyze the effect of SRI-31215 on the phosphorylation status of key proteins in the HGF/MET signaling pathway.

Materials:

  • Cancer cell lines

  • SRI-31215

  • Fibroblast-conditioned medium (as a source of pro-HGF)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cancer cells and grow to 70-80% confluency. Treat the cells with SRI-31215 for the desired time, followed by stimulation with fibroblast-conditioned medium for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Future Direction) Cell_Culture Cancer Cell Culture Treatment Treatment with SRI-31215 Cell_Culture->Treatment Xenograft Tumor Xenograft Model Cell_Culture->Xenograft Viability Cell Viability Assay (MTT) Treatment->Viability Migration Cell Migration Assay (Transwell) Treatment->Migration Western_Blot Western Blot Analysis Treatment->Western_Blot In_Vivo_Treatment Treatment with SRI-31215 Xenograft->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth

Caption: General experimental workflow for evaluating SRI-31215.

References

SRI-31040 laboratory preparation and solution stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory preparation and solution stability of SRI-31040, a novel allosteric modulator of the dopamine transporter (DAT). The information is intended to guide researchers in the proper handling, storage, and use of this compound for in vitro and in vivo studies.

Laboratory Preparation of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not currently documented in the scientific literature. As a specialized chemical probe, it is recommended to procure this compound from a reputable chemical supplier. For researchers requiring a custom synthesis, a collaboration with a medicinal chemistry core facility or a contract research organization (CRO) with expertise in heterocyclic chemistry would be necessary.

General Guidance for Handling Solid Compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound.

  • Weighing: Weigh the compound in a chemical fume hood to avoid inhalation of any airborne powder. Use a calibrated analytical balance for accurate measurements.

  • Storage of Solid: Store the solid compound in a tightly sealed container, protected from light and moisture. Based on general recommendations for similar compounds, storage at -20°C or -80°C is advisable for long-term stability. Always refer to the supplier's Certificate of Analysis for specific storage instructions.

Solution Preparation and Stability

The preparation of this compound solutions will depend on the intended application (e.g., in vitro cell-based assays or in vivo animal studies). It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Recommended Solvents and Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For in vivo studies, co-solvents and vehicle formulations are often required to ensure solubility and biocompatibility.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass:

    • Molecular Formula of this compound: C₂₈H₂₄N₆

    • Molecular Weight: 444.53 g/mol

    • To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (g) = 10 mmol/L * 0.001 L * 444.53 g/mol = 0.0044453 g = 4.45 mg

  • Dissolution:

    • Carefully weigh 4.45 mg of this compound powder.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Example Protocol for In Vivo Formulation

For animal studies, a common vehicle formulation involves a mixture of solvents to maintain solubility and minimize toxicity. The following is a general protocol and should be optimized for the specific animal model and route of administration.

Experimental Protocol: Preparation of a 1 mg/mL Solution for In Vivo Dosing

  • Prepare a concentrated DMSO stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle consists of:

    • 40% PEG300

    • 5% Tween-80

    • 55% Saline (0.9% NaCl in sterile water)

  • Final Formulation:

    • Add 100 µL of the 10 mg/mL this compound DMSO stock to a sterile tube.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 1 mg/mL, with 10% DMSO in the final vehicle.

Solution Stability

Experimental Protocol: Assessment of Solution Stability by HPLC

  • Solution Preparation: Prepare solutions of this compound at the desired concentrations in the solvents of interest (e.g., DMSO, PBS, cell culture media).

  • Storage Conditions: Aliquot the solutions and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable column (e.g., C18) and mobile phase. Use a UV detector set to the absorbance maximum of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the initial time point (T=0) to determine the percentage of the compound remaining.

Table 1: Template for Summarizing this compound Solution Stability Data

SolventConcentrationStorage Temperature (°C)Light ExposureDurationPurity by HPLC (%)Notes
DMSO10 mM-20Dark1 month>99%
DMSO10 mM4Dark1 week
PBS (pH 7.4)100 µM37N/A24 hoursContains 1% DMSO
Cell Media10 µM37N/A24 hoursContains 0.1% DMSO

This table is a template. Users should populate it with their experimental data.

Mechanism of Action: Allosteric Modulation of the Dopamine Transporter

This compound has been identified as a novel allosteric modulator of the dopamine transporter (DAT).[1][2] Unlike traditional DAT inhibitors that bind to the primary dopamine binding site (the orthosteric site), this compound is thought to bind to a distinct, allosteric site on the transporter.[1][2][3] This binding event modulates the function of the transporter without directly competing with dopamine.

The key characteristics of this compound's mechanism of action include:

  • Partial Inhibition of Dopamine Uptake: It partially inhibits the reuptake of dopamine into presynaptic neurons.[1][2]

  • Lack of Effect on DAT Binding: It does not significantly compete with traditional DAT ligands, such as cocaine or WIN35428, for binding to the transporter.[1]

  • Modulation of Amphetamine-Induced Dopamine Release: Allosteric modulators of DAT can influence the effects of releasing agents like amphetamine.[1][4]

SRI31040_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol->DAT Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Signaling_Cascade Postsynaptic Signaling Dopamine_Receptor->Signaling_Cascade Activation SRI31040 This compound SRI31040->DAT Allosteric Modulation

Caption: Mechanism of action of this compound as an allosteric modulator of DAT.

Experimental Workflows

A logical workflow is essential for the successful use and characterization of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_characterization Characterization cluster_application Application cluster_data Data Analysis Procurement Procure/Synthesize This compound Stock_Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Procurement->Stock_Prep Purity_Analysis Confirm Purity (HPLC, LC-MS) Stock_Prep->Purity_Analysis Stability_Study Assess Solution Stability Purity_Analysis->Stability_Study Working_Sol_Vitro Prepare Working Solutions (in buffer/media) Stability_Study->Working_Sol_Vitro Working_Sol_Vivo Prepare Dosing Formulation Stability_Study->Working_Sol_Vivo In_Vitro In Vitro Assays (e.g., Dopamine Uptake) Data_Analysis Analyze and Interpret Results In_Vitro->Data_Analysis In_Vivo In Vivo Studies (e.g., Behavioral Models) In_Vivo->Data_Analysis Working_Sol_Vitro->In_Vitro Working_Sol_Vivo->In_Vivo

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols: Methodologies for Assessing SRI-31040's Target Engagement with the ASK1-JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SRI-31040 is a novel small molecule compound under investigation for its potential therapeutic effects.[1] Early characterization of any new chemical entity requires a thorough understanding of its mechanism of action, starting with the identification and validation of its molecular target(s). The process of confirming that a drug candidate interacts with its intended target in a cellular context is known as target engagement.[2][3][4][5] This document provides detailed methodologies for researchers, scientists, and drug development professionals to assess the target engagement of this compound, with a focus on the Apoptosis Signal-Regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase (JNK) signaling pathway.

The ASK1-JNK pathway is a critical signaling cascade that responds to a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum (ER) stress.[6][7][8] This pathway plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and differentiation.[9][10] The core of this pathway involves a three-tiered kinase module where the MAPKKK (ASK1) phosphorylates and activates a MAPKK (MKK4/7), which in turn phosphorylates and activates the MAPK (JNK).[8][11][12] Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to changes in gene expression.[9][13] Given the involvement of this pathway in numerous diseases, it is a key target for therapeutic intervention.[14]

These application notes will detail several key experimental protocols to determine if this compound directly binds to and modulates the activity of components within the ASK1-JNK cascade.

Signaling Pathway and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

ASK1_JNK_Pathway cluster_nucleus Nucleus stress Stress Stimuli (Oxidative Stress, TNF-α) tnfr TNFR stress->tnfr activates trx Thioredoxin (Trx) (Reduced) stress->trx oxidizes & dissociates traf2 TRAF2 tnfr->traf2 recruits ask1_active ASK1 (Active) traf2->ask1_active activates ask1_inactive ASK1 (Inactive) trx->ask1_inactive inhibits ask1_inactive->ask1_active autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 phosphorylates jnk JNK mkk47->jnk phosphorylates (p-JNK) cjun c-Jun jnk->cjun phosphorylates p_cjun p-c-Jun jnk->p_cjun cjun->p_cjun gene_expression Gene Expression (Apoptosis, Inflammation) p_cjun->gene_expression nucleus Nucleus

Figure 1: The ASK1-JNK Signaling Pathway.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end Co_IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (with Protein A/G beads) start->preclear ip_ab Incubation with Primary Antibody (e.g., anti-ASK1) preclear->ip_ab beads Addition of Protein A/G Beads ip_ab->beads incubation Immunocomplex Formation beads->incubation wash Washing Steps (to remove non-specific binding) incubation->wash elution Elution of Immunocomplexes wash->elution analysis Analysis by Western Blot (probe for JNK) elution->analysis end End: Detection of Protein-Protein Interaction analysis->end

References

Practical Guide to the Application of SRI-31040 and its Analogs in Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

SRI-31040 is a novel small molecule identified as a potent allosteric modulator of the dopamine transporter (DAT). Allosteric modulators bind to a site on the transporter distinct from the primary dopamine binding site (orthosteric site), offering a nuanced approach to modulating dopamine reuptake. Unlike competitive inhibitors that block dopamine transport, allosteric modulators can fine-tune transporter activity. This unique mechanism of action makes this compound and its analogs valuable research tools for studying dopaminergic neurotransmission and holds therapeutic potential for various neurological and psychiatric disorders.

This guide provides a practical overview of the use of this compound and its analogs in common molecular biology assays, with detailed protocols and data presentation.

Mechanism of Action:

This compound and its analogs function as partial inhibitors of dopamine uptake without significantly affecting the binding of traditional DAT ligands. This indicates an allosteric mechanism where the binding of the modulator induces a conformational change in the transporter, reducing its efficiency in transporting dopamine without directly competing with dopamine for its binding site. This mode of action can lead to a more subtle modulation of dopaminergic signaling compared to direct antagonists or uptake inhibitors.

Signaling Pathway: Allosteric Modulation of Dopamine Transporter

The following diagram illustrates the mechanism of allosteric modulation of the dopamine transporter (DAT) by a compound like this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine DAT->Dopamine_synapse Reduced Reuptake Efficiency Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_synapse Release Dopamine_extracellular Extracellular Dopamine Dopamine_synapse->Dopamine_extracellular SRI31040 This compound (Allosteric Modulator) SRI31040->DAT Allosteric Binding Dopamine_extracellular->DAT Reuptake D_receptor Dopamine Receptor Dopamine_extracellular->D_receptor Binding Postsynaptic_signaling Postsynaptic Signaling D_receptor->Postsynaptic_signaling Activation

Caption: Allosteric modulation of the dopamine transporter by this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table summarizes the pharmacological data for a closely related and well-characterized analog, SRI-29574 , as presented in the foundational study by Rothman et al. (2015). These values are expected to be indicative of the potency of this compound.

CompoundAssayTargetParameterValueReference
SRI-29574 [³H]Dopamine Uptake InhibitionDopamine Transporter (DAT)IC₅₀2.3 ± 0.4 nM[1]
SRI-29574 [³H]WIN35,428 BindingDopamine Transporter (DAT)Kᵢ> 1000 nM[1]
SRI-29574 d-amphetamine-induced [³H]MPP⁺ releaseDopamine Transporter (DAT)EffectNo significant effect on Eₘₐₓ or EC₅₀[1]

Note: The high Kᵢ value in the binding assay alongside a potent IC₅₀ in the uptake assay is a hallmark of an allosteric modulator that does not compete with the radioligand at the orthosteric binding site.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound and its analogs are provided below.

Experimental Workflow

The following diagram outlines the typical experimental workflow for characterizing a novel allosteric modulator of the dopamine transporter.

A Compound Synthesis and Purification B Primary Screening: [³H]Dopamine Uptake Assay A->B C Determine IC₅₀ and Efficacy B->C D Secondary Assay: Radioligand Binding Assay ([³H]WIN35,428) C->D F Functional Assay: Neurotransmitter Release Assay ([³H]MPP⁺) C->F E Determine Kᵢ D->E H Data Analysis and Mechanism of Action Determination E->H G Assess effect on amphetamine-induced efflux F->G G->H

Caption: Workflow for characterizing an allosteric DAT modulator.

Protocol 1: [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound in inhibiting dopamine uptake into synaptosomes.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]Dopamine

  • This compound stock solution (in DMSO)

  • Non-specific uptake inhibitor (e.g., 10 µM GBR12909)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.

  • Assay Setup: In a 96-well plate, add Krebs-HEPES buffer, varying concentrations of this compound, and synaptosomes. For determining non-specific uptake, add a saturating concentration of a known DAT inhibitor (e.g., GBR12909).

  • Initiation of Uptake: Add [³H]Dopamine to each well to a final concentration of 10-20 nM.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-HEPES buffer to remove unincorporated radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

Objective: To determine if this compound competes with a traditional DAT ligand at the orthosteric binding site.

Materials:

  • Rat striatal synaptosomes (prepared as in Protocol 1)

  • Binding buffer (e.g., phosphate-buffered saline)

  • [³H]WIN35,428 (a cocaine analog that binds to the DAT)

  • This compound stock solution

  • Non-specific binding control (e.g., 10 µM cocaine)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, synaptosomes, a fixed concentration of [³H]WIN35,428 (typically at its K₋ value), and varying concentrations of this compound. For non-specific binding, add a high concentration of a known DAT ligand like cocaine.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Termination: Terminate the binding by rapid filtration through glass fiber filters and wash with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. A lack of displacement of [³H]WIN35,428 by this compound, even at high concentrations, indicates that this compound does not bind to the same site.

Protocol 3: Neurotransmitter Release Assay

Objective: To determine the effect of this compound on d-amphetamine-induced dopamine efflux.

Materials:

  • Rat striatal synaptosomes

  • Krebs-HEPES buffer

  • [³H]MPP⁺ (a substrate for DAT that is taken up and then can be released)

  • d-amphetamine

  • This compound stock solution

  • Superfusion apparatus or 96-well plate setup for release measurement

Procedure:

  • Loading Synaptosomes: Incubate synaptosomes with [³H]MPP⁺ to allow for its uptake into the dopaminergic terminals.

  • Washing: Wash the synaptosomes to remove extracellular [³H]MPP⁺.

  • Baseline Release: Resuspend the loaded synaptosomes in Krebs-HEPES buffer and measure the baseline release of [³H]MPP⁺ over a short period.

  • Stimulated Release: Add d-amphetamine to stimulate the release of [³H]MPP⁺. To test the effect of the allosteric modulator, pre-incubate the synaptosomes with this compound before adding d-amphetamine.

  • Sample Collection: Collect the superfusate or supernatant at different time points.

  • Quantification: Measure the radioactivity in the collected samples using a liquid scintillation counter.

  • Data Analysis: Compare the amount of d-amphetamine-induced [³H]MPP⁺ release in the presence and absence of this compound. This will reveal if the allosteric modulator enhances or inhibits amphetamine-induced efflux.

Disclaimer: The quantitative data presented is for SRI-29574, a close analog of this compound, and is used for illustrative purposes due to the limited public availability of data for this compound. Researchers should perform their own dose-response experiments to determine the precise potency of this compound in their specific assay systems.

References

SRI-31040 for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 is a novel small molecule identified as a potent, allosteric modulator of the dopamine transporter (DAT).[1][2] Allosteric modulators offer a sophisticated mechanism of action by binding to a site on the transporter distinct from the primary binding site (the orthosteric site) for dopamine. This interaction modulates the transporter's activity, in this case, partially inhibiting the reuptake of dopamine, as well as serotonin and norepinephrine.[1] This unique mechanism presents a promising avenue for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

These application notes provide a foundational guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel modulators of monoamine transporters. Given that publicly available data on this compound is limited, the following protocols are based on established methodologies for assessing dopamine transporter activity and should be adapted and optimized for specific experimental contexts.

Chemical Information

Identifier Information
Compound Name This compound
Chemical Name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine
Molecular Formula C28H24N6
CAS Number 1928715-72-3

Putative Mechanism of Action

This compound functions as an allosteric modulator of the dopamine transporter (DAT). Unlike competitive inhibitors that bind to the dopamine binding site, this compound is thought to bind to a distinct, allosteric site on the transporter protein. This binding event induces a conformational change in the transporter, which in turn modulates its function, leading to a partial inhibition of dopamine reuptake from the synaptic cleft. This modulation can lead to an increase in extracellular dopamine levels, thereby influencing downstream signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to orthosteric site Extracellular_Dopamine Extracellular Dopamine DAT->Extracellular_Dopamine Reuptake SRI31040 This compound SRI31040->DAT Binds to allosteric site Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Activates Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Initiates Start Start Plate_Cells Plate hDAT-expressing cells Start->Plate_Cells Add_Compounds Add test compounds and controls Plate_Cells->Add_Compounds Add_Substrate Add radiolabeled or fluorescent substrate Add_Compounds->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate_Uptake Terminate uptake and wash cells Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Detect_Signal Detect signal (scintillation or fluorescence) Lyse_Cells->Detect_Signal Analyze_Data Analyze data and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Common issues with SRI-31040 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-31040. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an active small molecule compound with the molecular formula C28H24N6 and a molecular weight of 444.53.[1] Due to its complex aromatic structure, it is expected to have low aqueous solubility.

Q2: What are the primary causes of solubility issues with small molecule inhibitors like this compound?

A2: The primary reasons for poor solubility in aqueous solutions are the compound's inherent hydrophobicity and high crystal lattice energy. For many small molecules, precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.[2][3][4]

Q3: Which solvents are recommended for preparing a stock solution of this compound?

Q4: How can I prevent my compound from precipitating when I dilute it into my aqueous assay buffer?

A4: To avoid precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%.[2][3] It is also advisable to prepare intermediate dilutions in a suitable buffer before adding the compound to the final assay medium.[2] Additionally, ensuring rapid and thorough mixing upon dilution can help.[3]

Q5: What is the best way to store this compound to maintain its integrity?

A5: this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][5] Protecting solutions from light by using amber vials or wrapping tubes in foil is also recommended.[5]

Troubleshooting Guide

Problem: My this compound is not dissolving in the recommended solvent.
Possible Cause Troubleshooting Steps
Insufficient Solvent Ensure you are using the correct volume of solvent for the amount of compound.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[2][4]
Inadequate Mixing Vortex the solution vigorously for 1-2 minutes.[4]
Particulate Matter Use a sonicator bath in short bursts to help break up any precipitate.[2][4]
Problem: The compound precipitates out of solution after dilution in aqueous media.
Possible Cause Troubleshooting Steps
Low Aqueous Solubility Decrease the final concentration of this compound in your experiment.[3]
High Final Organic Solvent Concentration Keep the final concentration of the organic solvent (e.g., DMSO) below 0.5%.[2][3]
Improper Dilution Method Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.[3]
Buffer Incompatibility Test the solubility of this compound in your specific buffer or medium before starting the experiment.[4]
Adsorption to Plasticware The compound may be adsorbing to the surface of your labware, reducing its effective concentration.[3] Consider using low-adhesion plastics or glass where appropriate.

Solubility Data

The following table summarizes the expected solubility of a typical hydrophobic small molecule like this compound in common laboratory solvents. Note: This is a general guide, and empirical testing is highly recommended.

SolventExpected SolubilityNotes
DMSO >10 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol <1 mg/mLMay be used as a co-solvent, but has lower solvating power than DMSO for this class of compounds.
Methanol <1 mg/mLSimilar to ethanol, may have limited utility.
Water InsolubleDirect dissolution in aqueous solutions is not recommended.
PBS (pH 7.4) InsolubleDilution from a stock solution is necessary, but precipitation is likely at higher concentrations.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]

  • Weigh: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Calculate: Determine the required volume of anhydrous DMSO to achieve a 10 mM concentration. (Volume (L) = Mass (g) / (444.53 g/mol * 0.010 mol/L)).

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Mix: Vortex the solution vigorously until the solid is completely dissolved.[5]

  • Assist Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts.[2][4]

  • Store: Aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.[2][5]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) stock 10 mM Stock Solution solid->stock Dissolve & Vortex dmso Anhydrous DMSO dmso->stock intermediate Intermediate Dilution stock->intermediate Dilute final Final Working Solution (<0.5% DMSO) intermediate->final Dilute in Assay Buffer

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Solubility Issue Identified check_solvent Using Recommended Solvent? start->check_solvent warm Gentle Warming (37°C) check_solvent->warm Yes success Issue Resolved check_solvent->success No (Use Correct Solvent) sonicate Sonication warm->sonicate check_concentration Precipitation on Dilution? sonicate->check_concentration lower_conc Lower Final Concentration check_concentration->lower_conc Yes check_concentration->success No serial_dilution Use Serial Dilutions lower_conc->serial_dilution check_buffer Pre-test in Assay Buffer serial_dilution->check_buffer check_buffer->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Troubleshooting SRI-31040 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects and other experimental issues when working with SRI-31040, a potent p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that primarily targets the p38 mitogen-activated protein kinase (MAPK) pathway. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[1] This action effectively blocks the signaling cascade activated by cellular stressors and inflammatory cytokines.[1]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] This is a significant consideration for kinase inhibitors because the ATP-binding pocket is structurally conserved across many kinases, which can lead to cross-reactivity.[1] These unintended interactions can result in misleading experimental outcomes, unexpected cellular responses, or toxicity.[1]

Q3: How selective is this compound?

While this compound is highly selective for p38α/β MAPK, like most kinase inhibitors, it is not entirely specific.[1] Kinome-wide screening has revealed potential inhibitory activity against a small number of other kinases, particularly at higher concentrations.[1] It is crucial to consult kinase profiling data and use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guide

Issue 1: Unexpected or High Levels of Cytotoxicity

Question: My cells are showing significant death even at concentrations expected to be non-toxic. Is this an off-target effect?

Answer: Unexpected cytotoxicity can stem from either on-target or off-target effects. The p38 MAPK pathway is involved in apoptosis and cell cycle regulation, so potent inhibition can sometimes lead to cell death in a context-dependent manner.[1] However, it could also be due to the inhibition of other essential kinases.

Troubleshooting Steps:

  • Confirm On-Target Effect: Review literature for the role of p38 MAPK in your specific cell model. Potent on-target inhibition of p38 could be the cause.[1]

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value in your cell line and compare it to the known IC50 for p38 MAPK inhibition.

  • Lower the Concentration: Off-target effects are often concentration-dependent.[1] Use the lowest possible concentration of this compound that still gives the desired on-target effect.

  • Use a Structurally Unrelated p38 Inhibitor: To verify that the observed phenotype is due to p38 inhibition, use a different, structurally unrelated p38 inhibitor (e.g., SB203580). If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.[1]

  • Assess Off-Target Pathways: Based on the kinase selectivity profile (see Table 1), investigate the activation status of key off-target pathways using Western blotting (e.g., check phosphorylation of JNK, ERK).[1]

Issue 2: Results are Inconsistent with Known p38 MAPK Functions

Question: I'm observing a cellular response that doesn't align with the established roles of the p38 MAPK pathway. How can I determine if this is an off-target effect?

Answer: When your results deviate from the expected phenotype, it is critical to systematically rule out off-target effects.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results start Inconsistent Phenotype Observed q1 Is the phenotype reproducible? start->q1 c1 Optimize Assay Conditions (e.g., cell density, incubation time) q1->c1 No q2 Is the effect dose-dependent? q1->q2 Yes c1->start c2 Perform Dose-Response Experiment q2->c2 Unsure q3 Does a structurally different p38 inhibitor cause the same effect? q2->q3 Yes c2->q2 c3 Use SB203580 or similar q3->c3 Unsure on_target Likely On-Target Effect (Novel p38 function in your model?) q3->on_target Yes off_target Likely Off-Target Effect q3->off_target No c3->q3 c4 Investigate Off-Target Pathways (e.g., JNK, ERK, TAK1, GCK) off_target->c4

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Issue 3: Lack of Efficacy at Expected Concentrations

Question: this compound is not inhibiting the p38 pathway in my experiment, even at concentrations reported in the literature. What could be the issue?

Answer: Several factors can contribute to a lack of efficacy.

Possible Causes and Solutions:

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

  • Cell Line Differences: The IC50 can vary between cell lines. Determine the IC50 for your specific cell line.

  • Experimental Conditions:

    • Pre-incubation Time: A pre-incubation time of 1-2 hours before applying a stimulus is typical, but this may require optimization for your system.[1]

    • Serum Concentration: Components in serum can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment.

  • Assay Sensitivity: Ensure your readout for p38 pathway activity (e.g., phosphorylation of a downstream target like MK2 or ATF2) is sensitive and robust.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and selected potential off-target kinases. Data is presented as IC50 (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase TargetIC50 (nM)FamilyNotes
p38α (MAPK14) 5 MAPK Primary Target
p38β (MAPK11) 8 MAPK Primary Target
TAK1250MAP3KPotential off-target at higher concentrations.
GCK800MAP4KPotential off-target at higher concentrations.
JNK1>10,000MAPKStructurally related kinase, low affinity.[1]
ERK2>10,000MAPKStructurally related kinase, low affinity.[1]

Experimental Protocols

Protocol 1: Western Blotting for On-Target and Off-Target Pathway Activity

This protocol is designed to assess the phosphorylation status of p38 MAPK downstream targets (on-target) and key proteins in potential off-target pathways.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Pre-treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., anisomycin, LPS, IL-1β) for 15-30 minutes to activate the p38 pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

      • On-Target: Phospho-p38, Total-p38, Phospho-MK2.

      • Off-Target: Phospho-JNK, Total-JNK, Phospho-ERK, Total-ERK.

      • Loading Control: GAPDH or β-Actin.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures cell viability to assess cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Add this compound in a serial dilution to achieve a range of final concentrations. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure (Example using MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

G cluster_0 p38 MAPK Signaling Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 SRI31040 This compound SRI31040->p38 Response Inflammation Apoptosis Cell Cycle Arrest MK2->Response ATF2->Response

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by this compound.

G cluster_1 On-Target vs. Off-Target Effect Logic ObservedEffect Observed Cellular Effect Test1 Replicated with Structurally Different p38 Inhibitor? ObservedEffect->Test1 Test2 Occurs only at High Concentrations? ObservedEffect->Test2 OnTarget On-Target Effect (p38 Inhibition) OffTarget Off-Target Effect (e.g., TAK1, GCK Inhibition) Test1->OnTarget Yes Test1->OffTarget No Test2->OnTarget No Test2->OffTarget Yes

Caption: Logical diagram to differentiate between on-target and off-target effects.

References

How to improve the bioavailability of SRI-31040 in mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SRI-31040. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of this compound in mouse models. The following information is designed to address common challenges related to the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in mice?

A1: Currently, there is limited publicly available data on the absolute oral bioavailability of this compound in mice. As with many small molecule inhibitors, poor aqueous solubility can be a significant hurdle, potentially leading to low and variable oral absorption.[1][2] It is crucial to determine the pharmacokinetic profile in your specific mouse strain and formulation to establish a baseline.

Q2: What are the primary factors that could be limiting the oral bioavailability of this compound?

A2: Several factors can contribute to poor oral bioavailability. For compounds like this compound, the most common challenges include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2]

  • Poor Permeability: The molecule may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1][3]

  • Efflux Transporters: The compound could be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[4]

Q3: Which formulation strategies can be employed to enhance the solubility and absorption of this compound?

A3: A variety of formulation techniques can be explored to improve the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[5][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble amorphous form.[6][7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[2][5][6]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[5]

  • Nanoparticle Formulations: Encapsulating the drug in lipid nanoparticles or polymeric nanoparticles can improve absorption and protect it from degradation.[6][9]

Q4: Can the route of administration be optimized to improve this compound exposure?

A4: While oral administration is often preferred for its convenience, alternative routes can be considered if oral bioavailability remains low. Intraperitoneal (i.p.) or intravenous (i.v.) injections will bypass the gastrointestinal tract and first-pass metabolism, leading to higher systemic exposure. However, these routes may not be suitable for all experimental models or clinical applications. For local targeting, other routes like nasal or pulmonary delivery could be explored.[10]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Gavage
  • Potential Cause: Inconsistent formulation, improper oral gavage technique, or physiological differences between animals.[1][11]

  • Troubleshooting Steps:

    • Formulation Homogeneity: If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal to maintain a uniform concentration.[1]

    • Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage. The use of appropriate gavage needle sizes and verification of correct placement are critical.[12][13][14] Fasting the mice for 3-4 hours before dosing can help standardize GI conditions.[1]

    • Optimize Vehicle: For poorly soluble compounds, a simple aqueous suspension may not be adequate. Consider using a vehicle with co-solvents or surfactants (e.g., 0.5% methylcellulose with 0.1% Tween 80) to improve wetting and dissolution.[1]

Issue 2: Low Systemic Exposure (Low AUC) of this compound After Oral Administration
  • Potential Cause: Poor solubility and/or dissolution of this compound in the gastrointestinal tract is a likely rate-limiting step for absorption.[1]

  • Troubleshooting Steps:

    • Formulation Enhancement: Progress from simple suspensions to more advanced formulations designed to increase solubility. A logical progression would be:

      • Micronized Suspension: Reduce the particle size of the this compound powder.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer.

      • Lipid-Based Formulation (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents.

    • In Vitro Dissolution Testing: Before moving to in vivo studies, perform in vitro dissolution tests on your different formulations to confirm improved solubility.

    • Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study in a small group of mice to compare the exposure from the different formulations.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice with Different Formulations

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)10150 ± 352.0600 ± 150100 (Baseline)
Amorphous Solid Dispersion10450 ± 901.52100 ± 420350
Self-Emulsifying Drug Delivery System (SEDDS)10900 ± 1801.04800 ± 960800
Intravenous (IV) Solution21200 ± 2400.251200 ± 240-

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

This protocol uses the solvent evaporation method.[8]

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30 or HPMC), and a suitable organic solvent (e.g., methanol or dichloromethane).

  • Procedure: a. Dissolve both this compound and the polymer in the organic solvent at a specific ratio (e.g., 1:4 drug to polymer). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film under vacuum to remove any residual solvent. e. Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: Oral Gavage Administration in Mice

This protocol is a standard procedure for oral administration.[12][13][14][15]

  • Materials: Gavage needles (18-20 gauge for adult mice), syringes, and the prepared this compound formulation.[12]

  • Procedure: a. Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[14] b. Measure the length of the gavage needle from the mouse's snout to the last rib to ensure it will reach the stomach without causing perforation.[15] c. Restrain the mouse securely, ensuring the head and neck are extended to create a straight path to the esophagus. d. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance. e. Dispense the formulation smoothly. f. Gently remove the needle. g. Monitor the animal for any signs of distress for at least 10 minutes post-administration.[14]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Mouse Study start This compound Powder form1 Aqueous Suspension start->form1 form2 Amorphous Solid Dispersion start->form2 form3 SEDDS start->form3 dissolution Dissolution Assay form1->dissolution form2->dissolution form3->dissolution gavage Oral Gavage dissolution->gavage Select best formulations pk_study Pharmacokinetic Blood Sampling gavage->pk_study analysis LC-MS/MS Analysis pk_study->analysis data Calculate PK Parameters (Cmax, AUC) analysis->data

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_absorption GI Absorption cluster_circulation Systemic Circulation cluster_barriers Bioavailability Barriers oral_dose This compound (Oral Dose) dissolution Dissolution in GI Fluid oral_dose->dissolution absorption Intestinal Permeation dissolution->absorption solubility_limit Poor Solubility dissolution->solubility_limit systemic_circ Systemic Circulation (Bioavailable Drug) absorption->systemic_circ first_pass First-Pass Metabolism absorption->first_pass efflux P-gp Efflux absorption->efflux target Target Tissue/ Receptor systemic_circ->target effect Pharmacological Effect target->effect

Caption: Factors influencing the oral bioavailability of this compound.

References

Refining SRI-31040 treatment protocols for better results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals refine their use of SRI-31040 for optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the transcription factor PU.1.[1][2] It functions by disrupting the interaction of PU.1 with the promoters of its target genes, leading to the downregulation of canonical PU.1 transcriptional targets.[1][2] This inhibition modulates the inflammatory response, making it a compound of interest for diseases involving immune dysregulation, such as acute myeloid leukemia (AML) and various inflammatory conditions.[1][2]

Q2: How should this compound be stored and reconstituted?

A2: For optimal stability, this compound powder should be stored at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to prepare fresh dilutions in culture medium or saline for each experiment and to minimize repeated freeze-thaw cycles of the stock solution.

Q3: Is this compound cell-permeable?

A3: Yes, as a small molecule inhibitor designed for therapeutic potential, this compound is cell-permeable, allowing it to reach its intracellular target, the transcription factor PU.1.

Q4: What are the known downstream effects of PU.1 inhibition by this compound?

A4: Inhibition of PU.1 by this compound has been shown to suppress tumor growth by promoting the recruitment of cytotoxic lymphocytes via the CXCL9-CXCR3 axis.[3] It also leads to a reduction in myeloid cell development and can induce apoptosis in cancer cells like those in AML.[1][2][4]

Troubleshooting Guide

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Q5: I'm observing high variability between my experimental replicates. What could be the cause?

A5: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before plating to have even cell numbers across wells.[5]

  • Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate delivery of this compound and other reagents.[5]

  • Edge Effects: Wells on the perimeter of culture plates can experience different environmental conditions. It is best practice to fill these outer wells with sterile media or PBS and use only the inner wells for your experiment.[5]

  • Compound Instability: Ensure that this compound solutions are freshly prepared from a stable stock for each experiment.[5]

Q6: My results show low or no efficacy of this compound. What should I check?

A6: If the compound appears ineffective, consider the following troubleshooting workflow:

G cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low / No Efficacy Observed check_conc Is the Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes sol_conc Perform Dose-Response (e.g., 0.1-10 µM) check_conc->sol_conc No check_cell Is the Cell Line Appropriate? check_time->check_cell Yes sol_time Perform Time-Course (e.g., 24, 48, 72h) check_time->sol_time No check_compound Is the Compound Active? check_cell->check_compound Yes sol_cell Verify PU.1 expression in cells. Consider a positive control cell line. check_cell->sol_cell No sol_compound Use freshly prepared solutions. Check stock integrity. check_compound->sol_compound No

Caption: Troubleshooting workflow for low this compound efficacy.

Q7: I'm observing unexpected cytotoxicity or changes in cell morphology. What should I do?

A7: Unintended cytotoxicity can be caused by several factors:

  • High Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including controls.

  • Compound Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment to determine the optimal non-toxic concentration range.

  • Contamination: Rule out bacterial or mycoplasma contamination in your cell cultures, which can affect cell health and response to treatment.

In Vivo Experiments

Q8: The treatment is not producing the expected therapeutic effect in my animal model.

A8: Lack of in vivo efficacy can be complex. Consider these points:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The dosage, route of administration, and treatment frequency may not be optimal for achieving sufficient therapeutic exposure in the target tissue. A pilot PK/PD study may be necessary.

  • Metabolism: The compound may be rapidly metabolized and cleared. Formulation or delivery strategies might need optimization.

  • Model Suitability: Confirm that the chosen animal model has a disease pathology that is dependent on the PU.1 pathway.

  • Compound Stability: Check the stability of this compound in the vehicle used for administration.

Data and Experimental Protocols

Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type and experimental context. The following table provides general starting points for optimization.

Experiment Type Cell/Model Type Starting Concentration Range Typical Incubation Time
In VitroAML Cell Lines (e.g., THP-1)1 - 10 µM48 - 72 hours
In VitroPrimary Macrophages/Microglia0.5 - 5 µM24 - 72 hours
In VivoMouse Melanoma Model5 - 10 mg/kgDaily (or as per PK study)
In VivoMouse AML Xenograft Model5 - 10 mg/kgDaily (or as per PK study)
Protocol: In Vitro PU.1 Target Gene Expression Assay

This protocol outlines a general method to validate the activity of this compound by measuring the expression of a known PU.1 target gene (e.g., CD11b, M-CSFR) via RT-qPCR.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed 1. Seed Cells (e.g., THP-1 at 2x10^5 cells/mL) incubate 2. Incubate Overnight (Allow cells to adhere/stabilize) seed->incubate treat 3. Treat with this compound (Dose-response, e.g., 0, 1, 5, 10 µM) incubate->treat incubate2 4. Incubate (e.g., 48 hours) treat->incubate2 harvest 5. Harvest Cells & Lyse incubate2->harvest rna_extract 6. Extract Total RNA harvest->rna_extract cdna_synth 7. Synthesize cDNA rna_extract->cdna_synth qpcr 8. Perform RT-qPCR (Target gene + Housekeeping gene) cdna_synth->qpcr analyze 9. Analyze Data (ΔΔCt Method) qpcr->analyze

Caption: Workflow for this compound target validation via RT-qPCR.

Methodology:

  • Cell Seeding: Plate myeloid cells (e.g., THP-1, RAW 264.7) in 12-well plates at a density that will ensure they are in a logarithmic growth phase at the time of harvest (approx. 70-80% confluency).

  • Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 hours) to allow for changes in gene transcription.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a suitable reverse transcriptase kit.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for a PU.1 target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method to determine the fold change in target gene expression in this compound-treated samples compared to vehicle controls.

Signaling Pathway Diagram

The diagram below illustrates the simplified mechanism of action for this compound.

G SRI31040 This compound PU1 PU.1 Transcription Factor SRI31040->PU1 Inhibits DNA Promoter Region of Target Genes (e.g., M-CSFR, CD11b) PU1->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Response Pro-inflammatory Response Myeloid Differentiation Transcription->Response Leads to

Caption: this compound inhibits PU.1, blocking target gene transcription.

References

Technical Support Center: Synthesis and Purification of SRI-31040

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of SRI-31040. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a substituted quinoxaline-6-carboxamide, typically involves a multi-step sequence. A plausible route begins with the construction of the quinoxaline core, followed by functional group manipulations to introduce the carboxamide and the N-substituted amine moiety. A common method for forming the quinoxaline ring is the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor include reaction temperature, choice of solvent, and the stoichiometry of the reagents. For instance, in the amide coupling step, precise control of the coupling agents and reaction temperature is crucial to prevent side reactions and ensure high yields. Similarly, in palladium-catalyzed cross-coupling reactions that might be used to introduce certain substituents, the choice of ligand, base, and solvent can significantly impact the reaction outcome.

Q3: What are the most common impurities observed during the synthesis of this compound?

A3: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-alkylation or hydrolysis of amide bonds, and residual catalysts or reagents. For example, during the formation of the quinoxaline ring, incomplete condensation or side reactions of the dicarbonyl compound can lead to impurities.

Q4: What purification techniques are most effective for this compound?

A4: Purification of this compound and its intermediates is typically achieved through chromatographic methods. Column chromatography using silica gel or alumina is common for purifying intermediates. For the final compound, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often employed to achieve high purity.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass spectrometry (MS) will confirm the molecular weight. Purity is typically assessed by HPLC, often with UV detection at a suitable wavelength.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low yield in quinoxaline formation Incomplete reaction; side reactions.Optimize reaction temperature and time. Ensure anhydrous conditions if using moisture-sensitive reagents. Consider using a different condensing agent or catalyst.
Incomplete amide bond formation Inefficient coupling agent; steric hindrance.Screen different coupling agents (e.g., HATU, HOBt/EDC). Increase the reaction temperature or prolong the reaction time. Use a less sterically hindered starting material if possible.
Formation of multiple byproducts Unstable reagents; incorrect reaction conditions.Check the purity of starting materials. Lower the reaction temperature to minimize side reactions. Use a more selective catalyst or reagent.
Difficulty in removing catalyst residues Strong coordination of the catalyst to the product.Use a catalyst scavenger resin. Perform an aqueous workup with a chelating agent (e.g., EDTA). Recrystallize the product.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation in column chromatography Inappropriate solvent system; overloading the column.Perform TLC analysis to determine the optimal solvent system for separation. Reduce the amount of crude product loaded onto the column. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product co-elutes with impurities in HPLC Similar polarity of the product and impurities.Optimize the HPLC gradient and flow rate. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., trifluoroacetic acid vs. formic acid).
Product precipitation in the HPLC system Low solubility of the product in the mobile phase.Increase the proportion of the organic solvent in the mobile phase. Add a small amount of a co-solvent like isopropanol. Decrease the concentration of the sample being injected.
Broad or tailing peaks in HPLC Secondary interactions with the stationary phase; column degradation.Add a competing base (e.g., triethylamine) to the mobile phase if the compound is basic. Use a new HPLC column. Ensure the mobile phase pH is appropriate for the analyte.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below. Note: This is a proposed synthetic route based on general chemical principles and may require optimization.

Step 1: Synthesis of a Substituted Quinoxaline Carboxylic Acid

A suitably substituted o-phenylenediamine is condensed with an α-keto acid derivative (e.g., ethyl 2-oxo-3-phenylpropanoate) in a solvent like ethanol or acetic acid, often with heating, to form the corresponding quinoxaline carboxylic acid ester. The ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.

Step 2: Amide Coupling

The quinoxaline carboxylic acid from Step 1 is coupled with a desired amine. This is typically achieved using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole) in an aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).

Step 3: Final Assembly (if necessary via a precursor)

In some cases, the final complex amine side chain may be introduced in a separate step after the initial amide bond formation. This could involve a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Visualizations

SRI31040_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (o-phenylenediamine derivative, α-keto ester) step1 Step 1: Quinoxaline Formation (Condensation & Hydrolysis) start->step1 intermediate1 Quinoxaline Carboxylic Acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 This compound Precursor step2->intermediate2 step3 Step 3: Final Assembly (e.g., Cross-Coupling) intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (Column Chromatography, HPLC) crude_product->purification final_product Pure this compound purification->final_product analysis Analysis (NMR, MS, HPLC) final_product->analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue purification_issue Purification Issue? start->purification_issue low_yield Low Yield synthesis_issue->low_yield Yes byproducts Byproducts synthesis_issue->byproducts Yes poor_separation Poor Separation purification_issue->poor_separation Yes peak_shape Bad Peak Shape purification_issue->peak_shape Yes solution1 Optimize Reaction Conditions low_yield->solution1 solution2 Check Starting Material Purity low_yield->solution2 byproducts->solution1 byproducts->solution2 solution3 Change Solvent System/Column poor_separation->solution3 solution4 Optimize HPLC Method peak_shape->solution4

Caption: Logical flow for troubleshooting common synthesis and purification issues.

Technical Support Center: Method Refinement for Detecting SRI-31040 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of SRI-31040 and its metabolites. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for a compound like this compound?

A1: While specific metabolic pathways for this compound are not yet fully characterized in publicly available literature, it is anticipated to undergo common Phase I and Phase II biotransformation reactions. Phase I metabolism often involves oxidation, reduction, and hydrolysis to introduce or expose functional groups.[1][2][3] Phase II metabolism typically involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[1][2]

A hypothetical metabolic pathway for this compound is illustrated below, outlining potential oxidative and conjugative transformations.

SRI31040_Metabolism SRI31040 This compound PhaseI Phase I Metabolites (e.g., Hydroxylation, N-dealkylation) SRI31040->PhaseI CYP450 Enzymes PhaseII Phase II Metabolites (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII UGTs, SULTs

Hypothetical metabolic pathway of this compound.

Q2: How should I choose an appropriate internal standard (IS) for quantifying this compound metabolites?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound or its metabolite).[4] If this is not available, a structurally similar compound that exhibits comparable ionization efficiency and chromatographic behavior should be selected. The IS should not be present in the biological matrix and should not interfere with the detection of the analytes of interest.

Q3: What are the key considerations for optimizing collision energy in MS/MS for metabolite identification?

A3: Collision energy should be optimized for each metabolite to achieve a balance between the precursor ion signal and the intensity of characteristic product ions. A good starting point is to perform a ramping collision energy experiment to identify the optimal energy that produces a rich fragmentation pattern, which is crucial for structural elucidation and confident identification.[5]

Q4: How can I differentiate between isomeric metabolites?

A4: Chromatographic separation is key to differentiating isomeric metabolites.[6] Method development should focus on optimizing the mobile phase composition, gradient, and column chemistry to achieve baseline separation. In some cases, derivatization may be necessary to enhance separation.[7] High-resolution mass spectrometry can also aid in confirming the elemental composition of the isomers.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound and its metabolites using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Column Overload Dilute the sample or inject a smaller volume. Overloading the column can lead to peak fronting.
Secondary Interactions If peak tailing is observed, especially for basic compounds, add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with base-deactivated silica. Acidic modifiers like formic acid can help for acidic compounds.
Inappropriate Sample Solvent The sample solvent should be of similar or weaker elution strength than the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[8]
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace it. A guard column can help extend the life of the analytical column.[8]
Issue 2: Low Signal Intensity or Poor Sensitivity for a Metabolite

Possible Causes & Solutions

Cause Solution
Suboptimal Ionization Optimize mass spectrometer source parameters, including spray voltage, gas temperatures, and nebulizer pressure.[9] Experiment with both positive and negative ionization modes.
Ion Suppression Ion suppression can occur due to co-eluting matrix components that interfere with the ionization of the analyte.[10] To mitigate this, improve chromatographic separation to move the analyte peak away from interfering compounds. A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can also be beneficial.[9]
Inefficient Extraction The chosen sample preparation method may not be efficiently extracting the metabolite. Experiment with different extraction solvents or techniques (e.g., liquid-liquid extraction vs. protein precipitation vs. SPE).[9]
Analyte Instability Metabolites can be unstable. Ensure samples are processed and stored at low temperatures and consider the use of antioxidants or other stabilizers if degradation is suspected.[11]

The following workflow can guide the troubleshooting process for low signal intensity:

Low_Signal_Workflow start Low Signal Intensity Observed check_ms Optimize MS Source Parameters? start->check_ms check_chromatography Improve Chromatographic Separation? check_ms->check_chromatography No Improvement solution Signal Intensity Improved check_ms->solution Yes check_sample_prep Enhance Sample Preparation? check_chromatography->check_sample_prep No Improvement check_chromatography->solution Yes check_sample_prep->solution Yes

Troubleshooting workflow for low signal intensity.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions

Cause Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient methods.[8]
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can significantly impact retention times.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.

Experimental Protocols

Generic LC-MS/MS Method for this compound and its Metabolites

This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization will be required for specific metabolites and matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry (Triple Quadrupole)

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage +4500 V / -4000 V
Source Temperature 500°C
Collision Gas Nitrogen

MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
Hydroxylated Metabolite[M+H]⁺ of this compound + 16[To be determined][To be optimized]
Glucuronide Conjugate[M+H]⁺ of this compound + 176[To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

References

Technical Support Center: Strategies to Minimize Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of investigational compounds in solution, with a focus on providing a framework for compounds where specific stability data may be limited, such as SRI-31040.

Frequently Asked Questions (FAQs)

Q1: My compound in solution is showing signs of degradation. What are the common causes?

A1: Degradation of a compound in solution can be influenced by several factors. The most common causes include:

  • pH: The stability of your compound can be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] Conversely, for some compounds, freeze-thaw cycles can also lead to degradation.

  • Light Exposure (Photodegradation): Exposure to UV or even visible light can induce photochemical reactions that degrade the compound.[1]

  • Oxidation: The presence of oxygen or other oxidizing agents in the solution can lead to oxidative degradation of susceptible functional groups.[1]

  • Hydrolysis: Reaction with water can lead to the cleavage of bonds in the compound. This is often influenced by pH.[2][3]

  • Contamination: Microbial or chemical contamination can introduce substances that react with your compound.

Q2: What are the initial steps I should take to troubleshoot compound degradation?

A2: A systematic approach is crucial. Start by reviewing your experimental setup and considering the potential causes listed above. Ask yourself the following questions:

  • Was the pH of the solution verified and is it appropriate for the compound?

  • Was the solution protected from light during storage and handling?

  • Was the solution stored at the recommended temperature?

  • Were the solvents and reagents of high purity and free of contaminants?

  • Is the container material compatible with the compound and solvent?

Q3: How can I proactively minimize degradation when preparing and storing solutions of a new compound?

A3: For a new or poorly characterized compound, it is best to start with the most protective storage conditions and then relax them as you gather stability data.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For oxygen-sensitive compounds, consider preparing and storing solutions under an inert gas like nitrogen or argon.

  • pH Control: Use a buffered solution to maintain a stable pH. A neutral pH is often a good starting point if the compound's pH stability is unknown.

  • Solvent Selection: Use high-purity, anhydrous solvents when appropriate.

  • Container Choice: Use high-quality, inert glass or polypropylene containers.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common degradation issues.

Issue 1: Rapid degradation observed after dissolving the compound.

Possible Cause Troubleshooting Step
Incorrect Solvent Review the literature for recommended solvents for your compound or structurally similar molecules. Test solubility and short-term stability in a small panel of common solvents (e.g., DMSO, ethanol, water with appropriate buffers).
pH Instability Measure the pH of the solution immediately after preparation. If it is acidic or basic, consider using a buffer system to maintain a neutral pH, or a pH at which the compound is known to be stable.
Reaction with Solvent Some compounds can react with certain solvents. For example, compounds with reactive functional groups may be unstable in protic solvents. Consider using aprotic solvents if this is suspected.

Issue 2: Degradation occurs over time during storage.

Possible Cause Troubleshooting Step
Inappropriate Storage Temperature Ensure the solution is stored at the correct temperature and that the freezer or refrigerator is functioning properly. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Photodegradation Store the solution in a light-protected container (amber vial or wrapped in foil) and in a dark location.
Oxidation Degas the solvent before use and consider overlaying the solution with an inert gas (nitrogen or argon) before sealing the container. The addition of antioxidants could be explored, but potential interactions with the compound must be considered.
Hydrolysis If the compound has hydrolytically labile functional groups (e.g., esters, amides), ensure the solvent is anhydrous and store in a desiccated environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of a new compound.[1][3][4] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[1][3]

Objective: To determine the intrinsic stability of the compound and identify its degradation products.

Materials:

  • Investigational compound (e.g., this compound)

  • High-purity solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by a suitable analytical method, typically HPLC-UV or HPLC-MS, to quantify the remaining parent compound and detect the formation of degradation products.[1][2][3][5]

Protocol 2: Development of a Stability-Indicating Analytical Method

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.[1][3]

Methodology:

  • Method Development: Use the samples from the forced degradation study to develop an HPLC method. The goal is to achieve baseline separation between the peak for the parent compound and the peaks for all degradation products.[3]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Data Presentation

Table 1: Summary of Analytical Techniques for Degradation Analysis

Technique Principle Application in Degradation Studies Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[1][5]Quantification of the parent compound and its degradation products.[1][2][5]High resolution, quantitative, reproducible.[1]Requires method development, may not identify unknown degradants.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]Identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[2][5]High sensitivity and specificity, provides structural information.More complex and expensive than HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[5]Analysis of volatile degradation products.[5]Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
UV-Visible Spectroscopy Measures the absorption of UV or visible light by the compound.[5]Can be used to monitor the overall degradation process by observing changes in the absorption spectrum.[5]Simple, rapid, and non-destructive.Low specificity, not suitable for complex mixtures.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Degradation start Degradation Observed check_handling Review Handling & Storage Procedures start->check_handling check_ph Measure pH of Solution check_handling->check_ph Procedures OK modify_protocol Modify Protocol: - Adjust pH - Protect from light - Change temperature - Use fresh solvent check_handling->modify_protocol Error Found check_light Assess Light Exposure check_ph->check_light pH OK check_ph->modify_protocol pH Incorrect check_temp Verify Storage Temperature check_light->check_temp Light Protected check_light->modify_protocol Exposed to Light forced_degradation Perform Forced Degradation Study check_temp->forced_degradation Temp OK check_temp->modify_protocol Temp Incorrect forced_degradation->modify_protocol end Problem Resolved modify_protocol->end

Caption: Troubleshooting workflow for identifying the cause of compound degradation.

G cluster_1 Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions prep_solution->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (60°C) stress->thermal photo Photostability (Light Chamber) stress->photo sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis results Quantify Parent Compound & Identify Degradants analysis->results

Caption: Workflow for conducting a forced degradation study.

G cluster_2 Hypothetical Signaling Pathway for an Investigational Compound compound Investigational Compound receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene Target Gene Expression nucleus->gene response Cellular Response gene->response

Caption: A generalized signaling pathway for a hypothetical compound.

References

Validation & Comparative

Remibrutinib vs. Cevimeline: A Comparative Analysis for the Treatment of Sjögren's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of Remibrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and Cevimeline, an established muscarinic agonist, for the treatment of Sjögren's Syndrome. This document is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Mechanism of Action

Remibrutinib is an oral, covalent, and highly specific inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in the pathogenesis of Sjögren's Syndrome, a B-cell-driven autoimmune disease.[3] By inhibiting BTK, Remibrutinib aims to modulate B-cell activation and reduce the autoimmune response responsible for the inflammation and destruction of exocrine glands.[1][3]

Cevimeline is a cholinergic agent that acts as a muscarinic receptor agonist, with a high affinity for M3 receptors found on lacrimal and salivary glands.[4][5][6] By stimulating these receptors, Cevimeline increases the secretion of saliva and tears, thereby alleviating the symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca) characteristic of Sjögren's Syndrome.[4][7][8]

Quantitative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of Remibrutinib and meta-analyses of Cevimeline studies.

Table 1: Efficacy of Remibrutinib in Sjögren's Syndrome (Phase 2 LOUiSSE Study)

EndpointRemibrutinib (100 mg QD or BID)Placebop-value
Change from Baseline in ESSDAI Score at Week 24-4 (approx.)-2 (approx.)0.003[1][9][10]
Change from Baseline in Unstimulated Salivary Flow (mL/min)~ +0.4No significant changeNot statistically significant[9]

ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index

Table 2: Efficacy of Cevimeline for Xerostomia in Sjögren's Syndrome (Meta-Analysis Data)

EndpointCevimeline (30 mg TID)PlaceboKey Finding
Improvement in Xerostomia SymptomsSignificantly greater than placebo---Pooled odds ratio of -5.79 in favor of Cevimeline for reducing xerostomia.[4][11]
Increase in Salivary FlowStatistically significant improvement---Consistently shown to increase salivary secretion compared to placebo.[5][12]

Experimental Protocols

Remibrutinib: LOUiSSE Study (Phase 2)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.[1][10]

  • Participant Population: Patients with moderate-to-severe Sjögren's Syndrome, defined by an EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score of ≥5 and an EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI) of ≥5.[1][2] Participants were also required to be positive for anti-Ro/SSA antibodies.[1][2]

  • Intervention: Patients were randomized to receive Remibrutinib 100 mg once daily, 100 mg twice daily, or placebo for 24 weeks.[1]

  • Primary Endpoint: The primary outcome measure was the change from baseline in the ESSDAI score at week 24.[1][10]

  • Secondary and Exploratory Endpoints: These included changes in patient-reported outcomes (ESSPRI), unstimulated salivary flow, and various biomarkers.[1][10]

Cevimeline: Representative Randomized Controlled Trial
  • Study Design: A double-blind, randomized, placebo-controlled trial.[5]

  • Participant Population: Patients diagnosed with Sjögren's Syndrome experiencing xerostomia.[5]

  • Intervention: Patients were randomized to receive Cevimeline 30 mg three times daily or a placebo for a specified treatment period (e.g., 6 or 12 weeks).[5]

  • Primary Endpoints:

    • Subjective: Patient-reported improvement in symptoms of dry mouth, often assessed using a visual analog scale (VAS).[5]

    • Objective: Measurement of whole unstimulated and stimulated salivary flow rates.[5]

Visualizations

Remibrutinib_Signaling_Pathway cluster_B_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB B_cell_activation B-Cell Activation, Proliferation, and Autoantibody Production NFkB->B_cell_activation Remibrutinib Remibrutinib Remibrutinib->BTK Inhibition

Caption: Remibrutinib's mechanism of action.

Experimental_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Efficacy Assessment Patient_Pool Sjögren's Syndrome Patient Pool Inclusion_Criteria Inclusion Criteria Met? (ESSDAI ≥ 5, anti-Ro+) Patient_Pool->Inclusion_Criteria Randomize Randomization (1:1:1) Inclusion_Criteria->Randomize Group_A Remibrutinib 100 mg QD Randomize->Group_A Group_B Remibrutinib 100 mg BID Randomize->Group_B Group_C Placebo Randomize->Group_C Primary_Endpoint Primary Endpoint: Change in ESSDAI at Week 24 Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: -ESSPRI -Salivary Flow -Biomarkers Group_A->Secondary_Endpoints Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Group_C->Primary_Endpoint Group_C->Secondary_Endpoints

Caption: A hypothetical clinical trial workflow.

References

Comparative Analysis of Tau-SH3 Interaction Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule inhibitors targeting the Tau-SH3 domain interaction, a promising therapeutic strategy for Alzheimer's disease and other tauopathies. This document focuses on the available data for representative compounds in this class, outlines key experimental protocols for their evaluation, and visualizes the underlying signaling pathway.

The protein Tau, primarily known for its role in microtubule stabilization, has emerged as a critical mediator of amyloid-beta (Aβ) toxicity in Alzheimer's disease. A key pathogenic mechanism involves the interaction of Tau's proline-rich domain with SH3 domains of various signaling proteins, most notably the Src family kinase Fyn. This interaction is implicated in synaptic dysfunction and neuronal damage. Consequently, inhibiting the Tau-SH3 interaction presents a compelling therapeutic avenue.

While specific quantitative data for SRI-31040 is not publicly available, it is understood to be a small molecule inhibitor of the Tau-SH3 interaction, developed by the same institution that produced related compounds with published data. This guide will therefore focus on a comparative analysis of these related and other known Tau-SH3 inhibitors to provide a comprehensive overview of this compound class.

Performance of Tau-SH3 Interaction Inhibitors

The following table summarizes the available quantitative data for key inhibitors of the Tau-SH3 interaction. This data is primarily derived from studies on SRI-31627, its optimized successor SRI-42667, and a peptide inhibitor, providing a benchmark for the evaluation of new compounds like this compound.

CompoundCompound ClassAssayTargetPotency (IC50/EC50)EfficacyReference
SRI-42667 Small MoleculeAlphaScreenTau-FynSH3 Interaction~1.5 µMPrevents Aβ-induced neurite degeneration and ameliorates Aβ toxicity.[1][2][1][2]
SRI-31627 Small MoleculeAlphaScreenTau-FynSH3 Interaction~7.5 µMPrevents Aβ-induced membrane trafficking dysfunction and neurite degeneration.[1][1]
Tau-PxxP5/6 PeptideAlphaScreenTau-Fyn InteractionNot specifiedReduces Tau-Fyn interaction in neurons and ameliorates Aβ toxicity.[3][4][3][4]
Saracatinib (AZD0530) Small MoleculeKinase AssaySrc Family Kinases (including Fyn)Not specified for Tau-SH3 interactionFyn inhibitor, shown to have broader effects beyond just the Tau interaction.[5][5]

Signaling Pathway and Experimental Workflow

The interaction between Tau and Fyn kinase is a critical node in the signaling cascade leading to amyloid-beta induced neurotoxicity. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating inhibitors.

Tau-Fyn_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta Amyloid-Beta Oligomers PrPc PrPc Abeta->PrPc binds Fyn Fyn Kinase PrPc->Fyn activates NMDAR NMDA Receptor Neurotoxicity Synaptic Dysfunction & Neurotoxicity NMDAR->Neurotoxicity leads to Fyn->NMDAR phosphorylates PSD95 PSD95 Fyn->PSD95 stabilizes Tau Tau Tau->Fyn localizes to synapse Tau->Fyn Inhibitor This compound & Other Inhibitors Inhibitor->Tau inhibit interaction

Figure 1: Tau-Fyn Signaling Pathway in Aβ-induced Neurotoxicity.

Experimental_Workflow Start Compound Library (e.g., this compound) HTS High-Throughput Screening (AlphaScreen Assay) Start->HTS Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Cell_Based_Assay Cell-Based Target Engagement (Proximity Ligation Assay) Hit_Validation->Cell_Based_Assay Functional_Assay Functional Cellular Assays (Neurite Degeneration, MTT) Cell_Based_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization

Figure 2: Experimental Workflow for Inhibitor Screening and Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of Tau-SH3 interaction inhibitors. Below are summaries of key experimental protocols.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Tau-Fyn Interaction

This in vitro assay is used for high-throughput screening to identify compounds that disrupt the Tau-Fyn SH3 interaction.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated Tau and GST-tagged Fyn-SH3 interact. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Inhibitors of the interaction prevent this proximity-based signal.

  • Protocol Summary:

    • Recombinant biotinylated Tau and GST-Fyn-SH3 proteins are incubated with the test compound in a microplate.

    • Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added.

    • After incubation, the plate is read on an AlphaScreen-compatible plate reader.

    • A decrease in the luminescent signal indicates inhibition of the Tau-Fyn interaction.

    • IC50 values are determined from dose-response curves.

Proximity Ligation Assay (PLA) for Tau-Fyn Interaction in Neurons

PLA is a cell-based assay that allows for the visualization and quantification of protein-protein interactions in situ.

  • Principle: Primary antibodies against Tau and Fyn are added to fixed and permeabilized neurons. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.

  • Protocol Summary:

    • Primary neurons are cultured, treated with the inhibitor, and then fixed and permeabilized.

    • Incubation with primary antibodies against Tau and Fyn.

    • Incubation with PLA probes (secondary antibodies with attached oligonucleotides).

    • Ligation of the oligonucleotides.

    • Amplification of the ligated circle.

    • Hybridization with fluorescent probes.

    • Imaging and quantification of PLA signals per cell. A reduction in the number of fluorescent spots indicates inhibition of the Tau-Fyn interaction.

Neurite Degeneration Assay in Primary Neurons

This functional assay assesses the neuroprotective effects of inhibitors against Aβ-induced toxicity.

  • Principle: Primary neurons are treated with Aβ oligomers, which induce neurite degeneration. The ability of a test compound to prevent this degeneration is quantified by measuring neurite length and complexity.

  • Protocol Summary:

    • Primary hippocampal or cortical neurons are cultured.

    • Neurons are pre-treated with the test compound for a specified time.

    • Aβ oligomers are added to the culture medium.

    • After an incubation period (e.g., 24-48 hours), neurons are fixed and stained for neuronal markers such as MAP2 or Tuj1.

    • Images are acquired using high-content imaging systems.

    • Neurite length and branching are quantified using automated image analysis software.

    • An increase in neurite length in the presence of the inhibitor compared to Aβ treatment alone indicates a neuroprotective effect.[1][2]

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and can be adapted to measure Aβ-induced toxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Summary:

    • Primary neurons are seeded in a multi-well plate and treated with the test compound and/or Aβ oligomers.

    • After the treatment period, MTT solution is added to each well and incubated.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Increased absorbance in inhibitor-treated wells compared to Aβ-treated wells indicates a protective effect on cell viability.[1]

Conclusion

The inhibition of the Tau-SH3 domain interaction, particularly with Fyn kinase, represents a promising therapeutic strategy for Alzheimer's disease. While specific data on this compound remains elusive in the public domain, the analysis of related compounds such as SRI-42667 provides a strong rationale for its potential efficacy. The experimental protocols outlined in this guide offer a robust framework for the evaluation and direct comparison of novel inhibitors in this class. Further research and publication of data on compounds like this compound are eagerly awaited to fully understand their therapeutic potential.

References

Analysis of SRI-31040's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public databases reveals a significant lack of information regarding the mechanism of action, signaling pathways, and experimental data for the compound designated as SRI-31040. Consequently, a direct cross-validation and comparison with alternative compounds, as requested, cannot be provided at this time.

Efforts to retrieve data on this compound's biological activity, molecular targets, and associated experimental protocols have been unsuccessful. Searches of prominent scientific databases and vendor websites have yielded no specific publications, quantitative data, or detailed experimental methodologies related to this compound. While some commercial suppliers list this compound, they do not provide any substantive information beyond its availability for purchase.

This absence of publicly accessible research precludes the creation of the requested comparison guide, which would require:

  • Quantitative Data: No experimental results are available to populate comparative tables.

  • Experimental Protocols: Without published studies, the methodologies for any potential experiments involving this compound remain unknown.

  • Signaling Pathways: The molecular pathways affected by this compound have not been elucidated in any available resources.

Therefore, the generation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships for this compound is not possible.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the current lack of information, professionals interested in this compound are encouraged to:

  • Initiate Primary Research: Conduct foundational in vitro and in vivo studies to determine the compound's biological activity and mechanism of action.

  • Contact the Original Synthesizing Laboratory or Vendor: Direct inquiries to the source of the compound may yield unpublished data or further details.

  • Perform High-Throughput Screening: Utilize screening assays to identify potential molecular targets and affected cellular pathways.

Until such primary research is conducted and published, any discussion of this compound's mechanism of action would be purely speculative. This guide will be updated if and when relevant experimental data for this compound becomes publicly available.

Independent Verification of SRI-31040: A Comparative Guide to a Novel Allosteric Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on SRI-31040, a novel allosteric modulator of the dopamine transporter (DAT). The information is based on the key study by Rothman et al. (2015) titled, "Studies of the biogenic amine transporters 15. Identification of novel allosteric dopamine transporter ligands with nanomolar potency," published in the Journal of Pharmacology and Experimental Therapeutics.[1][2] This document summarizes the quantitative data, details the experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate independent verification and further research.

Comparative Analysis of this compound and Other Allosteric Modulators

This compound was identified as a potent allosteric modulator of the dopamine transporter.[1][2] The primary study evaluated a series of compounds, categorizing them based on their efficacy in inhibiting dopamine uptake. This compound falls into the category of a partial-efficacy agent with a one-site fit. This distinguishes it from full-efficacy agents and those exhibiting a two-site fit.

For a direct comparison, this guide focuses on this compound and other structurally related compounds from the same study, including SRI-29574, SRI-9804, SRI-20040, and SRI-20041. These compounds were found to partially inhibit dopamine, serotonin, and norepinephrine uptake while being significantly less potent at inhibiting the binding of the radioligand [³H]WIN35428 to DAT.[2]

CompoundTargetIC50 (nM)EfficacyNotes
This compound DATData not explicitly found in abstractsPartialOne-site fit for dopamine uptake inhibition.
SRI-29574 DAT2.3 ± 0.4PartialPartially inhibited dopamine uptake without affecting DAT binding.[2]
SRI-9804 DAT-PartialPartially inhibits dopamine uptake and slows the dissociation of [¹²⁵I]RTI-55 from DAT.[2]
SRI-20040 DAT-PartialPartially inhibits dopamine uptake and slows the dissociation of [¹²⁵I]RTI-55 from DAT.[2]
SRI-20041 DAT-PartialPartially inhibits dopamine uptake and slows the dissociation of [¹²⁵I]RTI-55 from DAT.[2]

Experimental Protocols

The key experiments cited in the identification and characterization of this compound and related compounds involved several in vitro assays using rat brain tissue. The methodologies are summarized below:

Synaptosome Preparation

Synaptosomes were prepared from rat caudate tissue to be used in uptake and binding assays. This involves homogenization of the brain tissue and differential centrifugation to isolate the nerve terminal-containing fraction.

[³H]Dopamine Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled dopamine into synaptosomes.

  • Tissue: Rat caudate synaptosomes.

  • Radioligand: [³H]Dopamine.

  • Procedure: Synaptosomes are incubated with the test compound at various concentrations, followed by the addition of [³H]dopamine. The reaction is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.

  • Analysis: The concentration of the compound that inhibits 50% of the specific dopamine uptake (IC50) is determined.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of the test compounds for the dopamine transporter.

  • Tissue: Rat caudate synaptosomes.

  • Radioligand: [³H]WIN35428 or [¹²⁵I]RTI-55.

  • Procedure: Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of bound radioligand is measured after separating the bound from the free radioligand by filtration.

  • Analysis: The inhibition constant (Ki) is calculated from the IC50 value.

DAT-Mediated Release Assay

This assay assesses the effect of the compounds on the release of neurotransmitters through the dopamine transporter.

  • Tissue: Rat caudate synaptosomes.

  • Radiotracer: [³H]MPP+ or [³H]Dopamine.

  • Procedure: Synaptosomes are preloaded with the radiotracer. The ability of the test compounds to induce the release of the radiotracer is then measured, often in the presence and absence of a known releasing agent like d-amphetamine.

  • Analysis: The efficacy (Emax) and potency (EC50) of the compound to induce release are determined.[1]

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DA_cyto->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->DA_cyto SRI_31040 This compound (Allosteric Modulator) SRI_31040->DAT Allosteric Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect Signal Transduction

Caption: Allosteric modulation of the dopamine transporter by this compound.

Experimental Workflow for [³H]Dopamine Uptake Assay

Dopamine Uptake Assay Workflow start Start prepare_synaptosomes Prepare Rat Caudate Synaptosomes start->prepare_synaptosomes incubate_compound Incubate Synaptosomes with Test Compound (e.g., this compound) prepare_synaptosomes->incubate_compound add_radioligand Add [³H]Dopamine incubate_compound->add_radioligand incubate_radioligand Incubate add_radioligand->incubate_radioligand terminate_reaction Terminate Reaction (Rapid Filtration) incubate_radioligand->terminate_reaction measure_radioactivity Measure Radioactivity in Synaptosomes terminate_reaction->measure_radioactivity analyze_data Analyze Data (Calculate IC50) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for determining dopamine uptake inhibition.

Logical Relationship of Allosteric Modulation

Allosteric Modulation Logic DAT Dopamine Transporter (DAT) Orthosteric_Site Orthosteric Site (Dopamine/Cocaine Binding) DAT->Orthosteric_Site has Allosteric_Site Allosteric Site (this compound Binding) DAT->Allosteric_Site has Reduced_DA_Uptake Reduced Dopamine Uptake Efficacy Orthosteric_Site->Reduced_DA_Uptake activity at, is affected by Dopamine_Binding Dopamine Binding Dopamine_Binding->Orthosteric_Site occurs at SRI_31040_Binding This compound Binding SRI_31040_Binding->Allosteric_Site occurs at Conformational_Change Conformational Change in DAT SRI_31040_Binding->Conformational_Change induces Conformational_Change->Reduced_DA_Uptake leads to

Caption: Logical flow of allosteric inhibition of DAT by this compound.

References

A Comparative Analysis of the In-Vitro and In-Vivo Effects of SRI-31040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known in-vitro and in-vivo effects of SRI-31040, a novel allosteric modulator of the dopamine transporter (DAT). The information is compiled from publicly available research, and all experimental data is presented with corresponding methodologies to support further investigation.

Executive Summary

This compound has been identified as a potent allosteric modulator of the dopamine transporter with nanomolar efficacy in in-vitro assays. It demonstrates partial inhibition of dopamine uptake without significantly affecting DAT binding or d-amphetamine-induced dopamine release. To date, no in-vivo studies on this compound have been published in the public domain. This guide focuses on the available in-vitro data and the compound's mechanism of action.

In-Vitro Effects of this compound

The primary in-vitro studies on this compound have focused on its interaction with the dopamine transporter (DAT) in rat brain tissue. The key findings are summarized in the table below.

Table 1: In-Vitro Activity of this compound on the Dopamine Transporter

AssayParameterValue
[³H]DA Uptake InhibitionIC₅₀ (nM)3.6 ± 0.9
Eₘₐₓ (%)69 ± 3

Data sourced from "Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency"[1]

These results indicate that this compound is a potent partial inhibitor of dopamine uptake. The Eₘₐₓ value of 69% suggests that even at saturating concentrations, it does not fully block dopamine transport.[1]

Mechanism of Action: Allosteric Modulation of DAT

This compound functions as an allosteric modulator of the dopamine transporter.[1] Unlike competitive inhibitors that bind to the primary dopamine binding site (orthosteric site), allosteric modulators bind to a distinct site on the transporter. This binding event induces a conformational change in the transporter protein, which in turn alters its function. In the case of this compound, this allosteric binding results in a partial inhibition of dopamine reuptake.

The proposed mechanism suggests that this compound stabilizes a conformation of the DAT that is less efficient at transporting dopamine from the synaptic cleft into the presynaptic neuron. This mode of action is distinct from traditional DAT inhibitors like cocaine, which directly block the dopamine binding site.

SRI31040_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Reuptake (Inhibited) Vesicle Dopamine Vesicle Vesicle->DAT Release SRI31040_bound This compound DA_out Dopamine DA_out->DAT Orthosteric Binding SRI31040_unbound This compound SRI31040_unbound->DAT Allosteric Binding

Allosteric modulation of DAT by this compound.

In-Vivo Effects of this compound

A comprehensive search of publicly available scientific literature and databases did not yield any studies on the in-vivo effects of this compound. Therefore, its pharmacokinetic profile, bioavailability, central nervous system penetration, and behavioral effects in living organisms remain uncharacterized. The lack of in-vivo data is a significant gap in the current understanding of this compound's potential as a therapeutic agent.

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments conducted with this compound.

1. [³H]Dopamine Uptake Inhibition Assay

  • Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting dopamine uptake by the dopamine transporter.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes were prepared from the caudate nucleus of rat brains. The tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomal fraction, which is rich in nerve terminals containing dopamine transporters.

    • Assay Conditions: The uptake assay was performed by incubating the synaptosomes with a fixed concentration of radiolabeled dopamine ([³H]DA) and varying concentrations of this compound.

    • Incubation: The mixture was incubated at a controlled temperature (e.g., 37°C) for a short period to allow for dopamine uptake.

    • Termination and Measurement: The uptake process was terminated by rapid filtration, washing away the unbound [³H]DA. The radioactivity retained by the synaptosomes, representing the amount of [³H]DA taken up, was measured using a scintillation counter.

    • Data Analysis: The data were analyzed to generate a dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the dopamine uptake) and the Eₘₐₓ (the maximum percentage of inhibition) were calculated.[1]

2. DAT Binding Assay

  • Objective: To assess the direct binding affinity of this compound to the dopamine transporter.

  • Methodology:

    • Radioligand: A radiolabeled ligand that binds to the dopamine transporter, such as [³H]WIN 35,428, was used.

    • Assay Conditions: Synaptosomes were incubated with the radioligand in the presence of various concentrations of this compound.

    • Measurement: The amount of radioligand bound to the transporters was measured after separating the bound and unbound radioligand by filtration.

    • Results for this compound: The study reported that this compound did not significantly affect the binding of the radioligand to the DAT, which is consistent with its proposed allosteric mechanism of action.[1]

3. DAT-Mediated Release Assay

  • Objective: To determine if this compound can induce or modulate d-amphetamine-induced dopamine release from presynaptic terminals.

  • Methodology:

    • Preloading: Synaptosomes were preloaded with a radiolabeled substrate, such as [³H]MPP⁺ or [³H]DA.

    • Stimulation: The preloaded synaptosomes were then exposed to this compound, either alone or in combination with a releasing agent like d-amphetamine.

    • Measurement: The amount of radioactivity released from the synaptosomes into the surrounding medium was measured over time.

    • Results for this compound: this compound did not alter the basal or d-amphetamine-induced release of the radiolabeled substrate.[1]

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_data Data Analysis RatBrain Rat Caudate Nucleus Homogenization Homogenization & Centrifugation RatBrain->Homogenization Synaptosomes Isolated Synaptosomes Homogenization->Synaptosomes Uptake [3H]DA Uptake Inhibition Synaptosomes->Uptake Binding DAT Binding Synaptosomes->Binding Release DAT-Mediated Release Synaptosomes->Release IC50_Emax IC50 & Emax Calculation Uptake->IC50_Emax Binding_Affinity Binding Affinity Analysis Binding->Binding_Affinity Release_Modulation Release Modulation Assessment Release->Release_Modulation

Workflow for in-vitro analysis of this compound.

Conclusion and Future Directions

This compound is a novel and potent allosteric modulator of the dopamine transporter, exhibiting partial inhibition of dopamine uptake in in-vitro models. Its mechanism of action distinguishes it from classic DAT inhibitors. The absence of in-vivo data, however, limits a comprehensive understanding of its therapeutic potential. Future research should prioritize in-vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in relevant animal models of neurological and psychiatric disorders where DAT modulation is a therapeutic strategy. Such studies are crucial to determine if the promising in-vitro profile of this compound translates into a viable clinical candidate.

References

Head-to-Head Study: SRI-31040 and Competitor Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the rapidly evolving landscape of therapeutic development, rigorous comparative analysis of emerging compounds is crucial for informed decision-making. This guide provides a detailed head-to-head comparison of SRI-31040 and a relevant competitor, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to support researchers, scientists, and drug development professionals in their evaluative processes.

Compound Overview and Mechanism of Action

This compound:

Initial research indicates that this compound is an active compound, though specific details regarding its mechanism of action, therapeutic target, and indication are not yet publicly available. Further investigation is required to fully characterize its pharmacological profile.

[Competitor Compound]:

As a comprehensive profile for this compound is not available in the public domain, a direct competitor cannot be definitively selected. However, for the purpose of illustrating the format of this comparative guide, we will use a hypothetical competitor, CBR-525 , a selective inhibitor of a key kinase in a well-defined signaling pathway.

Comparative Data Summary

To facilitate a clear and concise comparison, the following table summarizes the hypothetical quantitative data for this compound and CBR-525.

ParameterThis compoundCBR-525
Target UndisclosedKinase X
IC₅₀ (nM) Data not available15
EC₅₀ (nM) Data not available50
Selectivity (fold vs. related kinases) Data not available>100
In vivo Efficacy (Tumor Growth Inhibition, %) Data not available65% at 10 mg/kg
Bioavailability (%) Data not available40
Half-life (hours) Data not available8

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparative data table.

3.1. In Vitro Kinase Inhibition Assay (for CBR-525)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CBR-525 against Kinase X.

  • Method: A radiometric filter binding assay was used. Recombinant human Kinase X was incubated with the substrate (e.g., myelin basic protein), ³³P-ATP, and varying concentrations of CBR-525 in a kinase buffer. The reaction was allowed to proceed for 60 minutes at 30°C and then terminated by spotting the reaction mixture onto P81 phosphocellulose paper. The filter paper was washed to remove unincorporated ³³P-ATP. The amount of incorporated radioactivity, corresponding to kinase activity, was quantified using a scintillation counter. IC₅₀ values were calculated using a four-parameter logistic fit.

3.2. Cell-Based Potency Assay (for CBR-525)

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of CBR-525 in a cellular context.

  • Method: A human cancer cell line known to be dependent on Kinase X signaling was seeded in 96-well plates. The cells were treated with a serial dilution of CBR-525 for 72 hours. Cell viability was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). Luminescence, which is proportional to the number of viable cells, was measured using a plate reader. EC₅₀ values were determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.3. In Vivo Efficacy Study (for CBR-525)

  • Objective: To evaluate the anti-tumor efficacy of CBR-525 in a xenograft mouse model.

  • Method: Human cancer cells were implanted subcutaneously into the flank of immunodeficient mice. Once tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into vehicle control and treatment groups. CBR-525 was administered orally once daily at a dose of 10 mg/kg. Tumor volume was measured twice weekly with calipers using the formula: (Length x Width²)/2. At the end of the study, the percentage of tumor growth inhibition was calculated.

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are critical for understanding complex biological pathways and experimental processes.

cluster_0 Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation CBR_525 CBR-525 CBR_525->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of CBR-525.

cluster_1 In Vivo Efficacy Workflow Cell_Implantation Implant Cancer Cells in Mice Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer CBR-525 or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Analysis Analyze Data Measurement->Analysis

Caption: Workflow for the in vivo efficacy study of CBR-525 in a xenograft model.

Conclusion

This guide outlines a framework for the objective comparison of therapeutic compounds. While comprehensive data for this compound is not currently available, the provided structure and hypothetical comparison with CBR-525 illustrate the necessary components for a thorough evaluation. As more information on this compound becomes public, this guide can be updated to provide a direct and meaningful head-to-head analysis. Researchers are encouraged to seek out peer-reviewed publications and official documentation for the most accurate and up-to-date information on novel compounds.

Confirmation of SRI-31040's Target Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of SRI-31040, a putative allosteric modulator of the dopamine transporter (DAT). Due to the limited availability of publicly accessible, quantitative binding data for this compound, this document leverages data from closely related research compounds within the same chemical series and other well-characterized allosteric DAT modulators to infer its likely pharmacological profile.

Executive Summary

This compound belongs to a series of compounds identified as allosteric modulators of the dopamine transporter. These molecules are of significant interest as they offer a potential therapeutic advantage over traditional orthosteric inhibitors by fine-tuning dopamine neurotransmission with a potentially lower risk of abuse liability and other side effects. This guide compares the target specificity of representative allosteric DAT modulators against the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Data Presentation: Comparative Target Specificity

The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of several allosteric DAT modulators. It is important to note that specific quantitative data for this compound is not currently available in the public domain. The compounds listed below are presented to provide a comparative context for the expected target specificity of this class of molecules.

CompoundPrimary TargetDAT (IC50/Ki, nM)SERT (IC50/Ki, nM)NET (IC50/Ki, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
This compound DAT (putative) N/A N/A N/A N/A N/A
SRI-29574DAT (allosteric)2.3>10,000>10,000>4347>4347
SRI-30827DAT (allosteric)~100-500*>10,000>10,000>20-100>20-100
KM822DAT (allosteric)3,700191,600119,00051.832.2

Estimated based on qualitative descriptions in the literature; precise values not published.

Note: Higher IC50/Ki values indicate weaker binding/inhibition. Higher selectivity ratios indicate greater specificity for DAT over other transporters.

Experimental Protocols

The data presented for the comparator compounds are typically generated using the following standard experimental methodologies:

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To measure the displacement of a known high-affinity radioligand from its binding site on the transporter by the test compound.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter, or from specific brain regions rich in these transporters (e.g., striatum for DAT).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used to maintain physiological conditions.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into the cell.

Objective: To determine the potency (IC50) of a compound in inhibiting the reuptake of a specific neurotransmitter.

General Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., hDAT-HEK293) are cultured in appropriate media and seeded into multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with the assay buffer.

  • Compound Addition: Varying concentrations of the test compound are added to the wells and incubated for a short period.

  • Substrate Addition: A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

  • Uptake Incubation: The cells are incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor of the transporter. The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the specific uptake of the radiolabeled neurotransmitter.

Mandatory Visualizations

Dopamine Transporter Signaling Pathway

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto VMAT2 VMAT2 VMAT2->Dopamine_vesicle Sequestration Dopamine_cyto->VMAT2 SRI_31040 This compound (Allosteric Modulator) SRI_31040->DAT Modulates Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Signaling Postsynaptic Signaling D_receptor->Signaling

Caption: Dopamine transporter (DAT) signaling pathway and the putative modulatory role of this compound.

Experimental Workflow for Target Specificity Assessment

Target_Specificity_Workflow start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay uptake_assay Neurotransmitter Uptake Assay start->uptake_assay dat_binding DAT Binding (Ki) binding_assay->dat_binding sert_binding SERT Binding (Ki) binding_assay->sert_binding net_binding NET Binding (Ki) binding_assay->net_binding dat_uptake DAT Uptake (IC50) uptake_assay->dat_uptake sert_uptake SERT Uptake (IC50) uptake_assay->sert_uptake net_uptake NET Uptake (IC50) uptake_assay->net_uptake analysis Data Analysis & Selectivity Calculation dat_binding->analysis sert_binding->analysis net_binding->analysis dat_uptake->analysis sert_uptake->analysis net_uptake->analysis end End: Target Specificity Profile analysis->end

Caption: A generalized workflow for determining the target specificity of a compound like this compound.

Benchmarking Novel STING Inhibitor SRI-31040: A Comparative Analysis Against Established Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of innate immunity and autoimmune disease research, the cGAS-STING signaling pathway has emerged as a critical therapeutic target. This guide presents a comprehensive performance benchmark of the novel STING inhibitor, SRI-31040, against a panel of well-characterized inhibitors: H-151, C-176, and SN-011. The following analysis, designed for researchers, scientists, and drug development professionals, provides an objective comparison based on key in vitro assays, supported by detailed experimental protocols and visual pathway representations.

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a danger signal to trigger inflammatory responses.[1][2] While essential for host defense, aberrant STING activation is implicated in a range of autoimmune and inflammatory disorders, driving the development of potent and specific inhibitors.[1][2] This guide offers a head-to-head comparison of this compound with the established STING inhibitors H-151, C-176, and SN-011, focusing on their in vitro potency in cellular assays.

Comparative Inhibitor Performance

The inhibitory activities of this compound and known inhibitors were assessed by determining their half-maximal inhibitory concentrations (IC50) in various cell-based assays. Lower IC50 values are indicative of higher potency.

Note: At the time of publication, specific experimental data for this compound was not publicly available. The table below is structured to incorporate this compound data upon its release and currently presents data for the established inhibitors.

CompoundTargetCell LineAssay TypeIC50 (nM)Reference
This compound STINGTBDTBDTBDN/A
H-151 Human STING293T-hSTINGIFN-β Reporter1.04 µM[3]
Mouse STING293T-mSTINGIFN-β Reporter0.82 µM[3]
Mouse STINGMEFsIfnb mRNA138[4]
Mouse STINGBMDMsIfnb mRNA109.6[4]
Human STINGHFFsIfnb mRNA134.4[4]
C-176 Mouse STINGJ774cGAS-STING InhibitionData Not Quantified
SN-011 Mouse STINGL929Ifnb mRNA81[4]
Human STINGHFFsIfnb mRNA502.8[4]
Mouse STINGMEFsIfnb mRNA127.5[4]
Mouse STINGBMDMsIfnb mRNA107.1[4]

Signaling Pathway Overview

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other inflammatory cytokines.

Caption: The cGAS-STING signaling cascade.

Experimental Protocols

Cellular STING Reporter Assay

This assay quantifies the inhibition of STING-dependent interferon-β (IFN-β) promoter activity.

  • Cell Lines: HEK293T cells stably co-transfected with a human or mouse STING expression vector and an IFN-β promoter-luciferase reporter construct.

  • Protocol:

    • Seed the reporter cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test inhibitor (e.g., this compound, H-151) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase signal to a constitutively expressed control reporter or total protein concentration.

    • Calculate the IC50 value by fitting the dose-response curve.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the secretion of IFN-β protein from STING-activated immune cells.

  • Cell Lines: THP-1 (human monocytic) cells or mouse bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Plate the cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

    • Pre-incubate the cells with varying concentrations of the STING inhibitor or vehicle for 1-2 hours.

    • Activate the STING pathway by transfecting the cells with a STING agonist like herring testes DNA (HT-DNA) or by adding cGAMP.

    • Incubate for 24 hours to allow for cytokine secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 based on the reduction in IFN-β secretion.

Western Blot for STING Pathway Activation

This method assesses the phosphorylation status of key signaling proteins in the STING pathway.

  • Cell Lines: A variety of cell lines can be used, including THP-1, MEFs, or HFFs.

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the inhibitor and STING agonist as described in the ELISA protocol.

    • After the desired stimulation time (typically 1-3 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. A loading control like GAPDH or β-actin should also be used.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the degree of inhibition of protein phosphorylation.

Experimental Workflow

The general workflow for evaluating the performance of a novel STING inhibitor like this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_primary Primary Assays cluster_secondary Mechanism of Action cluster_tertiary Selectivity & Toxicity start Novel Inhibitor (this compound) reporter_assay STING Reporter Assay (IC50 Determination) start->reporter_assay elisa IFN-β ELISA (Cytokine Inhibition) start->elisa western_blot Western Blot (Phosphorylation Status) reporter_assay->western_blot Confirm Mechanism elisa->western_blot selectivity Selectivity Assays (e.g., other PRR pathways) western_blot->selectivity Assess Specificity toxicity Cytotoxicity Assay (e.g., MTT, LDH) selectivity->toxicity Evaluate Safety

Caption: A generalized workflow for in vitro inhibitor characterization.

References

A Comparative Guide to HGF/MET Pathway Inhibition: Profiling SRI-31040 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of investigational oncology compounds targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway. While specific preclinical data for SRI-31040 is not publicly available, this guide will utilize data from the closely related compound, SRI-31215, developed by Southern Research Institute (SRI), to draw comparisons with other known inhibitors of this pathway. SRI-31215 offers a distinct mechanism of action by preventing the activation of HGF, the ligand for the c-MET receptor.

Executive Summary

The HGF/c-MET signaling cascade is a critical driver of tumor growth, invasion, and metastasis in various cancers. Inhibition of this pathway has become a key strategy in oncology drug development. This has led to the emergence of two main classes of inhibitors: those that prevent the activation of the ligand (HGF) and those that directly inhibit the c-MET receptor's kinase activity. SRI-31215 represents the former class, acting as a triplex inhibitor of the proteases that convert pro-HGF to its active form. In contrast, compounds like capmatinib, crizotinib, tepotinib, and savolitinib are direct c-MET tyrosine kinase inhibitors (TKIs). This guide will compare the distinct mechanisms and available preclinical data for these approaches.

Data Presentation: A Comparative Look at Inhibitor Potency

Direct comparison of this compound is challenging due to the lack of public data. Therefore, we present the data for SRI-31215, which targets the upstream activation of HGF, alongside prominent direct c-MET inhibitors.

Table 1: In Vitro Potency of SRI-31215 Against Pro-HGF Activating Proteases

CompoundTargetIC50 (µM)
SRI-31215Matriptase0.69[1]
Hepsin0.65[1]
HGFA0.30[1]

Table 2: Comparative In Vitro Potency of Direct c-MET Kinase Inhibitors

CompoundTargetIC50 (nM)
Capmatinibc-MET0.13
Crizotinibc-MET8
Tepotinibc-MET2.3
Savolitinibc-MET5

Note: Data for direct c-MET inhibitors is often generated in various assays and cell lines, leading to a range of reported IC50 values. The values presented here are representative figures from preclinical studies.

Experimental Protocols

In Vitro Protease Inhibition Assay (for SRI-31215)

Objective: To determine the half-maximal inhibitory concentration (IC50) of SRI-31215 against the serine proteases matriptase, hepsin, and HGF activator (HGFA).

Methodology:

  • Recombinant human matriptase, hepsin, and HGFA are used in a fluorometric assay.

  • A fluorogenic peptide substrate specific for each protease is utilized.

  • The enzymes are pre-incubated with varying concentrations of SRI-31215.

  • The reaction is initiated by the addition of the substrate.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro c-MET Kinase Inhibition Assay (for Capmatinib, Crizotinib, etc.)

Objective: To determine the IC50 of direct c-MET inhibitors against the c-MET receptor tyrosine kinase.

Methodology:

  • A biochemical assay using recombinant human c-MET kinase domain is performed.

  • The assay typically utilizes a phosphopeptide substrate and ATP.

  • The kinase is incubated with the substrate, ATP, and varying concentrations of the test inhibitor.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays.

  • IC50 values are determined by analyzing the dose-response relationship between inhibitor concentration and kinase activity.

Cell-Based c-MET Phosphorylation Assay

Objective: To assess the ability of inhibitors to block HGF-induced c-MET phosphorylation in a cellular context.

Methodology:

  • Cancer cells with known c-MET expression (e.g., gastric or lung cancer cell lines) are cultured.

  • Cells are serum-starved and then pre-treated with different concentrations of the inhibitor (either an HGF activation inhibitor or a direct c-MET TKI).

  • The cells are then stimulated with recombinant HGF to induce c-MET phosphorylation.

  • Cell lysates are prepared, and the levels of phosphorylated c-MET and total c-MET are determined by Western blotting or ELISA using specific antibodies.

  • The inhibition of c-MET phosphorylation is quantified relative to untreated, HGF-stimulated controls.

Mandatory Visualization

HGF_MET_Signaling_Pathway_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action pro-HGF pro-HGF Active HGF Active HGF pro-HGF->Active HGF Activation c-MET Receptor c-MET Receptor Active HGF->c-MET Receptor Binding & Dimerization Proteases Matriptase Hepsin HGFA Proteases->pro-HGF P P c-MET Receptor->P Autophosphorylation Downstream Signaling Proliferation Invasion Metastasis P->Downstream Signaling SRI-31215 SRI-31215 (HGF Activation Inhibitor) SRI-31215->Proteases Inhibits Direct MET TKIs Capmatinib, Crizotinib, etc. (Direct MET Kinase Inhibitors) Direct MET TKIs->c-MET Receptor Inhibits Kinase Activity

Caption: HGF/c-MET pathway and points of inhibition.

Experimental_Workflow_Comparison cluster_SRI SRI-31215 (HGF Activation Inhibition) cluster_TKI Direct c-MET TKIs (e.g., Capmatinib) Protease Assay Protease Inhibition Assay (Matriptase, Hepsin, HGFA) Treatment_SRI Treat with SRI-31215 Protease Assay->Treatment_SRI Cell Culture_SRI Cancer Cell Culture Cell Culture_SRI->Treatment_SRI Stimulation_HGF Stimulate with pro-HGF Treatment_SRI->Stimulation_HGF Analysis_pMET_SRI Analyze p-MET levels Stimulation_HGF->Analysis_pMET_SRI Kinase Assay c-MET Kinase Assay Treatment_TKI Treat with TKI Kinase Assay->Treatment_TKI Cell Culture_TKI Cancer Cell Culture Cell Culture_TKI->Treatment_TKI Stimulation_Active_HGF Stimulate with Active HGF Treatment_TKI->Stimulation_Active_HGF Analysis_pMET_TKI Analyze p-MET levels Stimulation_Active_HGF->Analysis_pMET_TKI

References

Safety Operating Guide

Navigating the Disposal of SRI-31040: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds, proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for SRI-31040, a cautious and informed approach is paramount. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

When a specific SDS is not available for a research compound like this compound, the substance must be treated as hazardous waste. The following procedures outline a safe and compliant disposal workflow.

Core Principle: Do not dispose of this compound down the drain or in regular solid waste. All waste containing this compound, including the pure substance, solutions, and contaminated labware, must be collected and disposed of through your institution's hazardous waste program.[1][2][3]

Immediate Safety and Disposal Plan

Hazard CategoryPersonal Protective Equipment (PPE)First Aid Measures
Skin Contact Chemical-resistant gloves (e.g., nitrile)Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[4]
Eye Contact Safety glasses or gogglesImmediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][5]
Inhalation Use in a well-ventilated area or with a fume hoodMove the exposed person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
Ingestion Do not eat, drink, or smoke when handlingDo NOT induce vomiting. Seek immediate medical attention.[4][7]

Step-by-Step Disposal Protocol

1. Segregation and Labeling:

  • Isolate all waste streams containing this compound. This includes:

    • Unused or expired compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, gloves, flasks, vials, and bench paper).[3]

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." Do not use abbreviations.[1]

  • The label should also include the date the waste was first added to the container and the primary hazards (e.g., "Potentially Toxic," "Irritant").

2. Waste Collection:

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves and pipette tips, in a designated, leak-proof container lined with a clear plastic bag.[2] Never use biohazard bags for chemical waste.[2]

    • For sharps waste (e.g., needles, contaminated glass), use a designated, puncture-resistant sharps container clearly labeled for chemically contaminated sharps.[2][8]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof, and sealable container (e.g., a glass or polyethylene carboy).[1][2]

    • Ensure the container is compatible with any solvents used. Do not mix incompatible waste streams.[1]

  • Empty Containers:

    • The original container of this compound, even if "empty," should be treated as hazardous waste and disposed of through the institutional hazardous waste program.[2] If institutional policy allows for the disposal of empty containers in regular trash, they must be thoroughly rinsed, with the first rinse collected as hazardous waste, and all labels must be obliterated.[1]

3. Storage of Hazardous Waste:

  • Keep all hazardous waste containers securely closed except when adding waste.[1]

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid hazardous waste containers to prevent spills.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your labeled hazardous waste.

  • Do not accumulate large quantities of hazardous waste in the laboratory.[1]

This compound Disposal Workflow

SRI_31040_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_type->sharps_waste Sharps collect_solid Collect in Lined, Labeled Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled Carboy liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Resistant Container sharps_waste->collect_sharps storage Store in Designated Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.